Gomisin M1
Description
isolated from kernels of Schisandra rubriflora; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318545 | |
| Record name | Gomisin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82467-50-3 | |
| Record name | Gomisin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Gomisin M1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the precise mechanism of action for Gomisin M1 is limited in publicly available scientific literature. This document synthesizes the available data for this compound and presents a probable mechanism based on robust studies of structurally similar compounds, primarily halogenated derivatives of Gomisin J. All data and proposed pathways should be interpreted with this consideration.
Executive Summary
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis that has demonstrated potent anti-HIV-1 activity. While the specific molecular interactions of this compound have not been extensively elucidated, compelling evidence from closely related compounds strongly suggests that its primary mechanism of action is the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT) . This mode of action places this compound in a class of antiretroviral agents that allosterically bind to and inactivate a critical enzyme for viral replication.
Anti-HIV-1 Activity of this compound
This compound has been identified as a potent inhibitor of HIV-1 replication in cell-based assays. The key quantitative data available for its antiviral activity is summarized below.
| Compound | Assay System | Parameter | Value | Citation |
| This compound | HIV-1 infected H9 T cell lines | EC50 | <0.65 μM | [1] |
Table 1: Anti-HIV-1 Potency of this compound
Proposed Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase
The most direct mechanistic insight for the anti-HIV activity of this compound comes from studies on halogenated derivatives of the closely related lignan, Gomisin J. These studies have demonstrated that these compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][3].
Key Evidence for Reverse Transcriptase Inhibition by a Related Gomisin
-
Direct Enzymatic Inhibition: A halogenated derivative of Gomisin J, referred to as compound 1506, was shown to directly inhibit the activity of HIV-1 reverse transcriptase in in vitro assays[2].
-
Early-Stage Inhibition of HIV Life Cycle: Time-of-addition experiments indicated that the antiviral activity of the Gomisin J derivative occurs during the early phase of the HIV life cycle, which is consistent with the inhibition of reverse transcription[2].
-
Genetic Basis of Resistance: An HIV-1 mutant resistant to the Gomisin J derivative was found to have a specific mutation (Tyr to Leu at position 188) within the coding region of the reverse transcriptase enzyme[2]. This provides strong genetic evidence that RT is the direct target.
-
Synergistic Effects: The Gomisin J derivative exhibited synergistic antiviral effects when used in combination with known nucleoside RT inhibitors like AZT (3'-azido-3'-deoxythymidine) and ddC (2',3'-dideoxycytidine)[2].
Proposed Signaling Pathway of this compound in HIV-1 Inhibition
Based on the evidence from related compounds, the following signaling pathway illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are not available in the reviewed literature. However, based on the studies of related compounds, the following methodologies would be key to confirming its mechanism.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of purified HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated labeled dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of RT inhibition at each concentration of this compound and determine the IC50 value.
-
Time-of-Addition Assay
This cell-based assay helps to determine at which stage of the HIV-1 life cycle an antiviral compound is active.
-
Materials:
-
HIV-1 permissive cell line (e.g., H9 T-cells)
-
High-titer HIV-1 stock
-
This compound
-
Control antiviral drugs with known mechanisms of action (e.g., an entry inhibitor, an RT inhibitor, a protease inhibitor)
-
p24 antigen ELISA kit
-
-
Procedure:
-
Infect the target cells with HIV-1.
-
Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Culture the cells for a period sufficient for one round of replication (e.g., 48-72 hours).
-
Measure the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.
-
The time point at which the addition of this compound no longer inhibits viral replication indicates the stage of the viral life cycle that is targeted.
-
Experimental Workflow Diagram
Caption: Workflow for elucidating the anti-HIV mechanism of this compound.
Mechanisms of Action of Other Gomisins
While data on this compound is sparse, other members of the Gomisin family have been studied more extensively for various biological activities, primarily in the context of cancer and liver disease. These findings highlight the diverse signaling pathways that can be modulated by this class of compounds.
| Gomisin | Primary Activity | Mechanism of Action | Cell/System |
| Gomisin A | Anticancer | Inhibition of AMPK and ERK/JNK pathways[4] | Melanoma cells |
| Anticancer | G1 cell cycle arrest via STAT1 pathway[5] | HeLa cells | |
| Gomisin G | Muscle Atrophy | Enhanced mitochondrial biogenesis via Sirt1/PGC-1α pathway[6] | Muscle cells |
| Gomisin J | Vasodilation | Activation of endothelial nitric oxide synthase (eNOS)[7] | Rat aorta |
| Anticancer | Induction of necroptosis and apoptosis[8] | Breast cancer cells | |
| Gomisin L1 | Anticancer | Apoptosis induction via NADPH oxidase (NOX) dependent ROS production[8] | Ovarian cancer cells |
| Gomisin N | Anti-liver Cancer | Inhibition of PI3K-Akt pathway and regulation of mTOR-ULK1 | Liver cancer cells |
| Hepatoprotective | Promotion of SIRT1-AMPK signaling | Ethanol-induced liver injury model | |
| Gomisin M2 | Anti-breast Cancer | Downregulation of the Wnt/β-Catenin pathway | Breast cancer stem cells |
Table 2: Summary of Mechanisms of Action for Various Gomisins
Conclusion and Future Directions
This compound is a promising anti-HIV agent with potent activity. While direct mechanistic studies are lacking, evidence from the closely related Gomisin J strongly suggests that this compound functions as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. Future research should focus on validating this proposed mechanism through direct enzymatic and cell-based assays. Furthermore, structural studies, such as co-crystallization of this compound with HIV-1 RT, would provide definitive evidence and could guide the development of more potent derivatives. The diverse biological activities of other Gomisins also suggest that the therapeutic potential of this compound may extend beyond its antiviral effects, warranting broader investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin M1: A Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a particular focus on its anti-HIV and potential anti-cancer properties. Detailed experimental methodologies, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound was first isolated and structurally elucidated in 1982 by Yukinobu Ikeya and his colleagues from the fruits of Schisandra chinensis Baill. (Schisandraceae)[1]. This discovery was part of a broader investigation into the chemical constituents of this traditional medicinal plant, which led to the identification of several new lignans, including gomisins L1, L2, and M2, alongside this compound[1]. The structure of this compound was determined through chemical and spectral analysis[1]. A related compound, Gomisin M2, has also been isolated from Schisandra rubriflora[2].
Initially, the biological activities of this compound were not extensively explored. However, subsequent research has revealed its potential as a potent antiviral and anti-cancer agent.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₆[3] |
| Molecular Weight | 386.4 g/mol [3] |
| IUPAC Name | 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol[3] |
| CAS Number | 82467-50-3[3] |
Biological Activities and Mechanism of Action
Anti-HIV Activity
This compound has demonstrated potent anti-HIV activity. Studies have shown it to be a potent agent against HIV-1 with an EC₅₀ of less than 0.65 μM in H9 T cell lines[4]. The therapeutic index (TI) for its anti-HIV-1 activity is greater than 68[4].
While the precise mechanism of action for this compound is not fully elucidated, related gomisins, such as halogenated derivatives of gomisin J, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT)[5][6]. This suggests that this compound may also exert its anti-HIV effects through the inhibition of this critical viral enzyme. The early phase of the HIV life cycle is inhibited by these compounds[5].
Potential Anti-Cancer Activity and Signaling Pathways
Direct studies on the anti-cancer signaling pathways modulated by this compound are limited. However, extensive research on other members of the gomisin family provides strong indications of its potential mechanisms. Several gomisins have been shown to exert anti-cancer effects by modulating key cellular signaling pathways.
-
PI3K-Akt-mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells, leading to reduced cell viability and apoptosis[7].
-
AMPK/p38 and ERK/JNK Pathways: Gomisin A has been found to suppress colorectal cancer lung metastasis by inducing apoptosis through the AMPK/p38 pathway[8]. It also ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival[8].
-
NADPH Oxidase and ROS Production: Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase[9].
-
STAT1 Pathway: Gomisin A, in combination with TNF-α, enhances G1 cell cycle arrest in HeLa cells by suppressing the expression of signal transducer and activator of transcription 1 (STAT1)[10].
Based on the activities of its structural analogs, it is plausible that this compound may also exert anti-cancer effects through the modulation of these or similar signaling pathways. Further research is required to delineate the specific molecular targets of this compound in cancer cells.
Quantitative Bioactivity Data
| Compound | Activity | Cell Line | Parameter | Value | Reference |
| This compound | Anti-HIV-1 | H9 T cells | EC₅₀ | <0.65 μM | [4] |
| Gomisin M2 | Anti-HIV | EC₅₀ | 2.4 μM | ||
| Halogenated Gomisin J derivative (1506) | Anti-HIV-1 | MT-4 T cells | ED₅₀ | 0.1 to 0.5 μM | [5][6] |
| Gomisin L1 | Cytotoxicity | A2780 ovarian cancer | IC₅₀ | 21.92 ± 0.73 μM | [9] |
| Gomisin L1 | Cytotoxicity | SKOV3 ovarian cancer | IC₅₀ | 55.05 ± 4.55 μM | [9] |
| Gomisin A | Cytotoxicity | CT26 colorectal cancer | IC₅₀ | >20 μM | [8] |
| Gomisin A | Cytotoxicity | HT29 colorectal cancer | IC₅₀ | >20 μM | [8] |
Experimental Protocols
General Protocol for Anti-HIV Activity Assessment (MTT Assay)
This protocol is a generalized procedure based on common methods for evaluating anti-HIV activity and can be adapted for testing this compound.
-
Cell Culture: Maintain a culture of a suitable T-cell line (e.g., H9 or MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in the culture medium.
-
Infection: Seed the T-cells in a 96-well plate. Infect the cells with a known titer of HIV-1. A set of wells should remain uninfected as a negative control.
-
Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period of 4-5 days.
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, can then be calculated[11].
General Protocol for HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of this compound on HIV-1 RT.
-
Reagents: Obtain recombinant HIV-1 reverse transcriptase and a commercially available RT assay kit, which typically includes a poly(A) template, oligo(dT) primer, dNTPs (with one being labeled, e.g., ³H-dTTP or biotin-dUTP), and reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled and unlabeled dNTPs, and the various concentrations of this compound. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the label used (e.g., scintillation counting for ³H-dTTP or a colorimetric/chemiluminescent reaction for biotin-dUTP).
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.
Visualizations
Signaling Pathways Potentially Modulated by Gomisins
Caption: Putative signaling pathways modulated by various gomisins in cancer cells.
Experimental Workflow for Anti-HIV Activity Screening
Caption: General experimental workflow for determining the anti-HIV activity of this compound.
Conclusion
This compound, a lignan from Schisandra chinensis, has demonstrated significant biological activity, most notably as a potent anti-HIV agent. While its exact mechanisms of action are still under investigation, preliminary evidence and the activities of related compounds suggest that it may function as a non-nucleoside reverse transcriptase inhibitor. Furthermore, the broader family of gomisins exhibits a range of anti-cancer properties through the modulation of critical cellular signaling pathways, highlighting a promising avenue for future research into this compound's therapeutic potential in oncology. This technical guide provides a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this intriguing natural product.
References
- 1. medicinalcrop.org [medicinalcrop.org]
- 2. mdpi.com [mdpi.com]
- 3. R(+)-Gomisin M1 | C22H26O6 | CID 5321170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Gomisin M1 and Related Lignans
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Gomisin M1 is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. While research specifically detailing the broad biological activities of this compound is limited, its potent anti-HIV activity serves as a significant point of interest. This technical guide summarizes the currently available data on this compound and provides a comprehensive overview of the well-documented biological activities of structurally related gomisin lignans, such as Gomisin A, G, J, and N. By examining these related compounds, we can infer potential mechanisms and therapeutic applications for this compound and the broader class of dibenzocyclooctadiene lignans. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers in pharmacology and drug discovery.
Biological Activity of this compound
Research into the specific biological activities of this compound has primarily focused on its antiviral properties. It has been identified as a potent agent against the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity
This compound has demonstrated significant inhibitory effects on HIV-1.[1][2] The primary quantitative measure of this activity is its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity.
Table 1: Quantitative Data for this compound Anti-HIV-1 Activity
| Compound | Activity | Cell Line | EC50 (μM) | Therapeutic Index (TI) | Reference |
| (+/-)-Gomisin M1 | Anti-HIV-1 | H9 T cells | <0.65 | >68 | [1][2] |
Experimental Protocol: Anti-HIV-1 Assay
While a complete, detailed protocol is not available in the cited literature, the fundamental methodology for determining anti-HIV activity in H9 T cells can be outlined.
Experimental Workflow for Anti-HIV-1 Assay
Caption: General workflow for assessing the anti-HIV activity of this compound.
Methodology Outline:
-
Cell Culture: Human H9 T-lymphocyte cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Infection: Cultured H9 T cells are infected with a standardized amount of HIV-1.
-
Treatment: Immediately following infection, the cells are treated with various concentrations of this compound. A control group receives no treatment.
-
Incubation: The treated and untreated cells are incubated for a period of 4 days to allow for viral replication.[2]
-
Quantification of Viral Activity: After incubation, the supernatant is collected, and the level of HIV-1 replication is quantified, typically by measuring the concentration of the viral p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: A parallel experiment is conducted on uninfected H9 T cells treated with the same concentrations of this compound to determine the compound's cytotoxicity, often using an MTT assay.
-
Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the log of this compound concentration. The Therapeutic Index (TI) is determined by dividing the 50% cytotoxic concentration (CC50) by the EC50.
Biological Activities of Related Gomisin Lignans
To build a more complete picture of the potential therapeutic activities of this compound, this section details the scientifically documented effects of other lignans from the gomisin family, including Gomisin A, G, J, and N. These compounds share a core dibenzocyclooctadiene structure and exhibit a range of anti-inflammatory, anticancer, hepatoprotective, and neuroprotective properties.
Anti-Inflammatory Effects
Several gomisin lignans, particularly Gomisin G, J, and N, have been shown to suppress inflammatory responses in various experimental models.[3][4][5]
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: They reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the blockage of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, JNK).[4][5]
-
Induction of Heme Oxygenase-1 (HO-1): Gomisins G and J induce the expression of the antioxidant enzyme HO-1 via the nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which contributes to their anti-inflammatory action.[3]
Anti-inflammatory Signaling Pathway of Gomisin J/N
Caption: Gomisin J and N inhibit LPS-induced inflammation via MAPK and NF-κB pathways.[4]
Anticancer Activity
Lignans such as Gomisin J, L1, and N have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including liver, breast, and ovarian cancers.[6][7][8]
Key Mechanisms:
-
Induction of Apoptosis: Gomisin N and L1 trigger programmed cell death (apoptosis) in cancer cells.[6][7] Gomisin J has been shown to induce both apoptosis and necroptosis, a form of programmed necrosis.[8]
-
Cell Cycle Arrest: Gomisin A can induce G1 phase cell cycle arrest, particularly in combination with TNF-α.[9]
-
Inhibition of Pro-survival Pathways: Gomisin N exerts its anti-liver cancer effects by inhibiting the PI3K-Akt signaling pathway and regulating the mTOR-ULK1 pathway, which is involved in autophagy.[6]
Table 2: Quantitative Data for Anticancer Activities of Gomisin Lignans
| Compound | Activity | Cell Line(s) | IC50 (μM) | Reference |
| Gomisin L1 | Cytotoxicity / Growth Inhibition | A2780 (Ovarian) | 21.92 ± 0.73 | [7] |
| Gomisin L1 | Cytotoxicity / Growth Inhibition | SKOV3 (Ovarian) | 55.05 ± 4.55 | [7] |
| Gomisin N | Apoptosis Induction (High Conc.) | Hepatic Carcinoma | ~320 | [10] |
| Gomisin J | Cytotoxicity (Concentration-dependent) | MCF7, MDA-MB-231 (Breast) | <24.8 (as µg/mL) | [8] |
Hepatoprotective Effects
Gomisin A and N are well-documented for their ability to protect the liver from injury induced by toxins or alcohol.[11][12][13]
Key Mechanisms:
-
Antioxidant Activity: Gomisin A mitigates oxidative stress by decreasing hepatic lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[12]
-
Anti-inflammatory Action: It reduces the expression of inflammatory mediators (TNF-α, IL-1β) by inhibiting NF-κB activation in the liver.[12]
-
Metabolic Regulation: Gomisin N alleviates alcohol-induced liver injury by improving lipid metabolism and reducing oxidative stress, partly through the activation of the SIRT1-AMPK signaling pathway.[11]
Hepatoprotective Signaling of Gomisin N
Caption: Gomisin N protects against ethanol-induced liver injury via SIRT1/AMPK.[11]
Neuroprotective Effects
Emerging research indicates that gomisins, such as J and N, possess neuroprotective properties.
Key Mechanisms:
-
Ischemia/Reperfusion Injury: Gomisin J attenuates cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[14][15] It enhances the Nrf2/HO-1 pathway and reduces levels of apoptotic and inflammatory markers.[14]
-
Alzheimer's Disease Models: Gomisin N has shown potential in rescuing cognitive impairment in animal models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway to combat oxidative stress.[16]
Conclusion
While this compound is primarily characterized by its potent anti-HIV activity, the extensive research on its structural analogs provides a strong rationale for investigating its potential in other therapeutic areas. The common dibenzocyclooctadiene lignan scaffold is associated with significant anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects, often mediated through the modulation of key signaling pathways like NF-κB, MAPK, PI3K/Akt, and Nrf2. Future research should aim to fully elucidate the biological activity profile of this compound, validate the mechanisms observed in related compounds, and explore its therapeutic potential beyond virology. This guide serves as a foundational resource for directing such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anti-HIV-1 Mechanism of Gomisin M1: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the anti-HIV-1 activity and core mechanism of action of Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiretroviral agents.
Executive Summary
This compound has demonstrated potent in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). Extensive research has identified its primary mechanism of action as the non-nucleoside inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This guide summarizes the quantitative data on its antiviral efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and experimental workflows.
Quantitative Anti-HIV-1 Activity of this compound and Related Lignans
This compound exhibits significant potency against HIV-1 in cell-based assays. The following table summarizes the key quantitative data for this compound and other related lignans isolated from Schisandra rubriflora.
| Compound | EC50 (µM) | Therapeutic Index (TI) | Cell Line | Notes |
| (±)-Gomisin M1 | <0.65 | >68 | H9 | Most potent compound identified in the initial study.[1] |
| Rubrisandrin A | 2.8 | >19 | H9 | A novel lignan isolated from Schisandra rubriflora.[1] |
| Gomisin J | 2.1 | >15 | H9 | A known lignan with demonstrated anti-HIV activity.[1] |
| (+)-Gomisin M2 | 2.4 | >23 | H9 | Another related lignan showing anti-HIV activity.[1] |
| Schisanhenol | 3.5 | >15 | H9 | A known lignan with anti-HIV activity.[1] |
| This compound (HDS2) | 1-3 | Not Reported | Various | Confirmed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) across various viral strains.[2] |
Core Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Subsequent investigations have definitively characterized this compound (also referred to as HDS2 in some literature) as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.
The identification of this compound as an NNRTI was confirmed through in vitro enzyme assays and quantitative PCR (qPCR).[2] While specific enzymatic IC50 values for this compound are not yet publicly available, the potent cellular EC50 values and the confirmed mechanism of action for this structural class strongly support its role as a direct inhibitor of the reverse transcriptase enzyme.
Signaling Pathway of HIV-1 Reverse Transcription and Inhibition by this compound
The following diagram illustrates the process of HIV-1 reverse transcription and the inhibitory action of this compound.
Caption: HIV-1 Reverse Transcription and this compound Inhibition.
Putative Selectivity Profile
Based on studies of structurally related lignans, such as halogenated gomisin J derivatives, it is plausible that this compound exhibits a high degree of selectivity for HIV-1 reverse transcriptase. The study on gomisin J derivatives showed no inhibitory activity against HIV-1 protease. This suggests that this compound is unlikely to be a broad-spectrum enzyme inhibitor and may not significantly affect other key HIV-1 enzymes like protease or integrase. However, direct experimental evidence for this compound against these other viral targets is currently lacking.
Detailed Experimental Protocols
The following sections describe the methodologies employed to characterize the anti-HIV-1 activity of this compound.
Anti-HIV-1 Activity Assay in H9 T-lymphocytes
This assay was utilized in the initial discovery of this compound's potent anti-HIV activity.
-
Objective: To determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the test compound, and to calculate the therapeutic index (TI = CC50/EC50).
-
Cell Line: H9 human T-lymphocytes.
-
Virus: HIV-1 (IIIB isolate).
-
Protocol:
-
H9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.
-
Following infection, the cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator.
-
The concentration of p24 antigen in the culture supernatant is quantified by ELISA as a measure of viral replication.
-
Cell viability is assessed using the MTT assay to determine the CC50.
-
The EC50 is calculated as the concentration of this compound that inhibits p24 production by 50% compared to the virus control.
-
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Putative)
While the specific protocol used for this compound is not detailed in the available literature, a standard non-nucleoside reverse transcriptase inhibitor assay would be performed as follows to determine the enzymatic IC50.
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of purified HIV-1 RT.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: A homopolymeric template-primer such as poly(rA)-oligo(dT).
-
Protocol:
-
The reaction is performed in a 96-well plate.
-
Each well contains a reaction mixture with buffer, MgCl2, DTT, the poly(rA)-oligo(dT) template/primer, and [³H]-dTTP.
-
Serial dilutions of this compound are added to the wells.
-
The reaction is initiated by the addition of recombinant HIV-1 RT.
-
The plate is incubated at 37°C for 1 hour.
-
The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on a filter mat.
-
The radioactivity on the filter mat is measured using a scintillation counter.
-
The IC50 is calculated as the concentration of this compound that reduces the RT activity by 50% compared to the enzyme control.
-
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines the logical workflow to characterize the anti-HIV-1 mechanism of a novel compound like this compound.
Caption: Workflow for elucidating the anti-HIV-1 mechanism of action.
Conclusion
This compound is a potent anti-HIV-1 agent with a well-defined mechanism of action as a non-nucleoside reverse transcriptase inhibitor. Its novel dibenzocyclooctadiene lignan scaffold presents a promising avenue for the development of new antiretroviral drugs. Further studies are warranted to determine its enzymatic IC50 against HIV-1 RT, to fully characterize its resistance profile, and to evaluate its potential for in vivo efficacy and safety. The detailed methodologies and data presented in this guide provide a solid foundation for future research and development efforts in this area.
References
In Vitro Anti-inflammatory Effects of Gomisin M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan compound isolated from the plant Schisandra chinensis, a plant with a long history of use in traditional medicine for treating various inflammatory conditions. Lignans from Schisandra chinensis have garnered significant interest in the scientific community for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound and related lignans, focusing on their mechanisms of action, supported by experimental data and protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related gomisins to provide a robust understanding of its potential anti-inflammatory activities.
Core Anti-inflammatory Mechanisms
Gomisin lignans, as a class of compounds, exert their anti-inflammatory effects primarily through the modulation of two key intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Several gomisin compounds have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Gomisins have been demonstrated to interfere with the phosphorylation and activation of key MAPK proteins, such as p38, ERK1/2, and JNK, leading to a downstream reduction in inflammatory responses.[1]
Quantitative Data on Anti-inflammatory Effects of Gomisin Lignans
Table 1: Inhibition of Nitric Oxide (NO) Production by Gomisin Lignans in LPS-stimulated RAW 264.7 Macrophages
| Gomisin Compound | Concentration | % Inhibition of NO Production | IC50 Value | Reference |
| Gomisin A | 10 µM | Significant Inhibition | Not Reported | |
| Gomisin J | 10 µM | Significant Inhibition | Not Reported | [1] |
| Gomisin N | 10 µM | Significant Inhibition | Not Reported | [1] |
| Schisandrin C | 10 µM | Significant Inhibition | Not Reported | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Gomisin Lignans in LPS-stimulated RAW 264.7 Macrophages
| Gomisin Compound | Cytokine | Concentration | % Inhibition | Reference |
| Gomisin A | TNF-α | 10 µM | Significant Inhibition | |
| Gomisin A | IL-6 | 10 µM | Significant Inhibition | |
| Gomisin A | IL-1β | 10 µM | Significant Inhibition | |
| Gomisin G | TNF-α | 40 µM | Significant Inhibition | [2] |
| Gomisin G | IL-1β | 40 µM | Significant Inhibition | [2] |
| Gomisin G | IL-6 | 40 µM | Significant Inhibition | [2] |
| Gomisin J | TNF-α | 40 µM | Significant Inhibition | [2] |
| Gomisin J | IL-1β | 40 µM | Significant Inhibition | [2] |
| Gomisin J | IL-6 | 40 µM | Significant Inhibition | [2] |
| Gomisin N | TNF-α | Not Specified | Significant Inhibition | [3] |
| Gomisin N | IL-6 | Not Specified | Significant Inhibition | [3] |
| Gomisin R | TNF-α | Not Specified | Significant Inhibition | |
| Gomisin R | IL-1β | Not Specified | Significant Inhibition | |
| Gomisin R | IL-6 | Not Specified | Significant Inhibition |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Production Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Follow the cell culture and treatment protocol as described above.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Culture and treat the cells as described above.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Gomisin M1: A Technical Guide for Researchers and Drug Development Professionals
Molecular Formula: C₂₂H₂₆O₆ Molecular Weight: 386.44 g/mol
This technical guide provides an in-depth overview of Gomisin M1, a lignan compound with the molecular formula C₂₂H₂₆O₆. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, biological activities, and potential mechanisms of action.
Physicochemical Properties
This compound is a white to off-white solid powder.[1] Its solubility has been reported in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Detailed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₆ | --INVALID-LINK-- |
| Molecular Weight | 386.44 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | --INVALID-LINK-- |
| CAS Number | 82467-50-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid | MedChemExpress |
| Boiling Point (Predicted) | 568.6±50.0 °C | ChemicalBook |
| Density (Predicted) | 1.195±0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 8.96±0.60 | ChemicalBook |
| XLogP3 | 4.8 | --INVALID-LINK-- |
Biological Activity
The primary reported biological activity of this compound is its potent anti-HIV activity.[1][4] While extensive research on other biological effects of this compound is limited, studies on structurally related gomisins suggest potential anti-inflammatory, neuroprotective, and anticancer properties.
Anti-HIV Activity
This compound has demonstrated significant inhibitory effects against the Human Immunodeficiency Virus (HIV).[1]
| Parameter | Value | Cell Line | Source |
| EC₅₀ | <0.65 µM | H9 T cell lines | --INVALID-LINK-- |
| Therapeutic Index (TI) | >68 | H9 T cell lines | --INVALID-LINK-- |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay in H9 T Cell Lines
This protocol is a generalized procedure based on common methodologies for assessing anti-HIV activity in H9 T-lymphocyte cultures.
1. Cell Culture and Virus Propagation:
-
H9 T cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
HIV-1 is propagated in H9 cells, and the virus-containing supernatant is harvested and stored.
2. Cytotoxicity Assay (MTT Assay):
-
H9 cells are seeded in a 96-well plate and treated with various concentrations of this compound to determine its cytotoxic concentration (CC₅₀).
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3. Anti-HIV Assay:
-
H9 cells are infected with a standardized amount of HIV-1.
-
Infected cells are then treated with non-toxic concentrations of this compound.
-
The antiviral activity is evaluated by measuring the inhibition of viral replication, often by quantifying a viral protein like p24 antigen in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or by assessing the inhibition of virus-induced cytopathic effects.
4. Data Analysis:
-
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated.
-
The therapeutic index (TI) is determined as the ratio of CC₅₀ to EC₅₀.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not been extensively elucidated, research on other gomisins suggests potential involvement of key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt. The following diagrams illustrate these pathways, which may be relevant to the biological activities of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Potential involvement of this compound in the PI3K-Akt signaling pathway.
Summary and Future Directions
This compound is a promising natural product with potent anti-HIV activity. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to fully understand its pharmacological profile, more in-depth studies are required, particularly concerning:
-
Mechanism of Anti-HIV Action: Elucidating the precise molecular target of this compound in the HIV life cycle.
-
Broader Biological Screening: Systematically evaluating its anti-inflammatory, neuroprotective, and anticancer activities with quantitative assays.
-
Signaling Pathway Analysis: Investigating the direct effects of this compound on key signaling pathways like NF-κB, MAPK, and PI3K/Akt to understand its mechanism of action at the molecular level.
-
In Vivo Studies: Conducting animal studies to assess the efficacy, pharmacokinetics, and safety of this compound in a physiological context.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin M1: A Technical Review of a Promising Anti-HIV Agent and its Bioactive Relatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan isolated from the plant Schisandra chinensis, a plant with a long history in traditional medicine. While research specifically on this compound is limited, the available data points to its potent anti-HIV activity. This technical guide provides a comprehensive overview of the current literature on this compound, supplemented with in-depth information on closely related gomisins to offer a broader perspective on the potential therapeutic applications and mechanisms of action for this class of compounds. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.
Quantitative Pharmacological Data
The available quantitative data for this compound and its related compounds are summarized below. Due to the limited specific data for this compound, information on other gomisins is included to provide a comparative context for their biological activities.
| Compound | Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| This compound | Anti-HIV-1 | H9 T cells | EC50 | <0.65 µM | [1] |
| This compound | Anti-HIV-1 | H9 T cells | Therapeutic Index (TI) | >68 | [1] |
| Gomisin L1 | Cytotoxicity (Leukemia) | HL-60 | IC50 | 82.02 µM | [2] |
| Gomisin L1 | Cytotoxicity (Cervical Cancer) | HeLa | IC50 | 166.19 µM | [2] |
| Gomisin L1 | Cytotoxicity (Breast Cancer) | MCF7 | IC50 | >200 µM | [2] |
| Gomisin L1 | Cytotoxicity (Ovarian Cancer) | A2780 | IC50 | 21.92 ± 0.73 µM | [2] |
| Gomisin L1 | Cytotoxicity (Ovarian Cancer) | SKOV3 | IC50 | 55.05 ± 4.55 µM | [2] |
| Gomisin M2 | Cytotoxicity (Breast Cancer) | MDA-MB-231 | IC50 | ~57-60 µM | [3] |
| Gomisin M2 | Cytotoxicity (Breast Cancer) | HCC1806 | IC50 | ~57-60 µM | [3] |
| Gomisin J | Neuroprotection | HT22 cells (t-BHP induced) | EC50 | 43.3 ± 2.3 µM |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments cited in the literature concerning gomisins.
Anti-HIV Activity Assay (General Protocol)
This protocol is a generalized representation of methods used to determine the anti-HIV activity of compounds like this compound.
-
Cell Culture: H9 T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Preparation: HIV-1 stocks are prepared by infecting susceptible cells and harvesting the virus-containing supernatant. The viral titer is determined using a standard p24 antigen assay.
-
Cytotoxicity Assay: To determine the toxicity of the compound, uninfected H9 cells are incubated with serial dilutions of this compound for 4 days. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated.
-
Antiviral Assay: H9 cells are infected with HIV-1 at a specific multiplicity of infection (MOI). Immediately after infection, serial dilutions of this compound are added.
-
Endpoint Measurement: After 4 days of incubation, the protective effect of the compound is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) is the concentration of the compound that inhibits p24 production by 50%.
-
Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of gomisins on protein expression and phosphorylation in signaling pathways.
-
Cell Lysis: Cells treated with the gomisin of interest are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for this compound's anti-HIV activity is not yet fully elucidated, studies on related gomisins have revealed their involvement in several key cellular signaling cascades.
Anti-Cancer Signaling of Gomisin N in Liver Cancer
Gomisin N has been shown to exert its anti-liver cancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and by regulating autophagy through the mTOR/ULK1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin M1 therapeutic potential
An In-depth Technical Guide to the Therapeutic Potential of Gomisin M1
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis[]. Lignans from this plant are well-documented for a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects[2]. While research on this compound is still emerging, it has shown significant promise in specific therapeutic areas. Notably, there appears to be a close relationship in the literature between this compound and Gomisin L1, with some sources using the names interchangeably or referring to them as stereoisomers[][3]. This guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its anti-HIV and potential anti-cancer activities, supported by available quantitative data and mechanistic insights.
Core Therapeutic Areas and Mechanism of Action
Anti-HIV Activity
The most potent biological activity reported for this compound is its anti-human immunodeficiency virus (HIV) effect. In studies using human H9 T cell lines, (±)-Gomisin M1 demonstrated potent anti-HIV-1 activity[4].
-
Mechanism of Action : The precise molecular mechanism by which this compound exerts its anti-HIV effect is not fully detailed in the provided search results. However, its efficacy in T cell lines suggests an interference with the viral life cycle within these host cells[4].
Anti-Cancer Potential (via Gomisin L1)
Given the noted overlap with Gomisin L1, its anti-cancer properties are relevant to the potential applications of this compound[2][5]. Gomisin L1 has been shown to inhibit the growth of human ovarian cancer cells (A2780 and SKOV3) by inducing apoptotic cell death[2].
-
Mechanism of Action : The anti-cancer effect is mediated by the generation of intracellular reactive oxygen species (ROS). Gomisin L1 appears to activate NADPH oxidase (NOX), a transmembrane protein that produces ROS[2]. The resulting oxidative stress triggers the apoptotic cascade within the cancer cells. This pro-oxidant activity in cancer cells is noteworthy, as many lignans are otherwise known for their antioxidant properties[2].
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound and the closely related Gomisin L1 across different therapeutic areas.
| Compound | Therapeutic Area | Model System | Metric | Value | Reference |
| (±)-Gomisin M1 | Anti-HIV | H9 T Cells | EC₅₀ | <0.65 µM | [4] |
| (±)-Gomisin M1 | Anti-HIV | H9 T Cells | Therapeutic Index (TI) | >68 | [4] |
| Gomisin L1 | Anti-Cancer | HL-60 Leukemia Cells | IC₅₀ | 82.02 µM | [2] |
| Gomisin L1 | Anti-Cancer | HeLa Cervical Cancer Cells | IC₅₀ | 166.19 µM | [2] |
| Gomisin L1 | Anti-Cancer | MCF7 Breast Cancer Cells | IC₅₀ | >200 µM | [2] |
| Gomisin L1 | Anti-Cancer | SKOV3 Ovarian Cancer Cells | Treatment Conc. | 60 µM | [2] |
Signaling Pathways and Experimental Workflows
Gomisin L1-Induced Apoptotic Pathway in Ovarian Cancer
The mechanism by which Gomisin L1 induces apoptosis in ovarian cancer cells involves the activation of NADPH Oxidase (NOX) to generate ROS, leading to cell death.
General Workflow for In Vitro Anti-Cancer Assessment
The evaluation of a compound like Gomisin L1 for its anti-cancer effects typically follows a multi-step in vitro process to determine cytotoxicity and elucidate the mechanism of action.
Summary of Experimental Protocols
Detailed experimental protocols require access to the full-text articles. However, based on the provided information, the methodologies can be summarized as follows:
Anti-HIV Activity Assay[4]
-
Cell Line: Human H9 T cells.
-
Compound: (±)-Gomisin M1.
-
Methodology: The H9 T cell line is infected with HIV-1 and subsequently treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of 4 days.
-
Endpoint: The anti-HIV-1 activity is measured to determine the EC₅₀ (the concentration of the drug that provides half-maximal response). The therapeutic index (TI) is calculated as the ratio of the cytotoxic concentration to the effective concentration.
Cell Growth Inhibition and Apoptosis Assays[2]
-
Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF7).
-
Compound: Gomisin L1.
-
Growth Inhibition (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of Gomisin L1 for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance is read on a microplate reader to determine cell viability relative to an untreated control. The IC₅₀ (concentration that inhibits 50% of cell growth) is calculated.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Cells are treated with Gomisin L1 at a specified concentration (e.g., 60 µM for SKOV3).
-
After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.
-
Mechanistic Studies for Anti-Cancer Activity[2]
-
ROS Production Measurement:
-
Cancer cells are treated with Gomisin L1.
-
A fluorescent probe sensitive to ROS (such as DCFH-DA) is added to the cells.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry or a fluorescence microscope.
-
-
Role of NADPH Oxidase (NOX):
-
Inhibitor Study: Cells are pre-treated with a NOX inhibitor (e.g., Diphenyleneiodonium chloride, DPI) for 30 minutes before being exposed to Gomisin L1. Cell viability is then measured using an MTT assay to see if the inhibitor can reverse the cytotoxic effects of Gomisin L1.
-
siRNA Knockdown: Cells are transfected with small interfering RNA (siRNA) specific to a subunit of NOX (e.g., p47phox). After knockdown is confirmed, the cells are treated with Gomisin L1, and both ROS production and cell viability are measured to confirm the role of NOX in the observed effects.
-
Conclusion and Future Directions
This compound exhibits potent and specific anti-HIV activity, marking it as a compound of significant interest for further virological research and drug development. Furthermore, if the interchangeability with Gomisin L1 is confirmed, its therapeutic potential could extend to oncology, specifically in inducing ROS-mediated apoptosis in cancers like ovarian cancer.
Future research should focus on:
-
Elucidating the precise molecular target of this compound in the HIV life cycle.
-
Confirming the chemical relationship between this compound and Gomisin L1 and evaluating if their biological activities are indeed shared.
-
In vivo studies to validate the anti-cancer efficacy and to assess the safety and pharmacokinetic profile of this compound/L1.
-
Exploring the therapeutic potential of this compound in other diseases where its parent lignans have shown activity, such as inflammatory disorders and neurodegenerative diseases.
References
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R(+)-Gomisin M1 | C22H26O6 | CID 5321170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gomisin M1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan compound isolated from the fruit of Schisandra chinensis. Lignans from this plant have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds have been shown to modulate key cellular signaling pathways, making them promising candidates for further investigation in drug development. This document provides detailed experimental protocols and application notes for the use of this compound in cell culture experiments, based on established methodologies for related gomisin compounds.
Data Presentation
Due to the limited availability of extensive research specifically on this compound, the following tables summarize quantitative data from studies on closely related gomisins (Gomisin A, J, L1, M2, and N) to provide a comparative reference for experimental design.
Table 1: Cytotoxicity of Gomisin Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Duration of Treatment |
| This compound | A549 | Human Lung Carcinoma | > 10 | 3 days |
| Gomisin M2 | MDA-MB-231 | Human Breast Adenocarcinoma | 60 | 48 hours[1] |
| Gomisin M2 | HCC1806 | Human Breast Carcinoma | 57 | 48 hours[1] |
| Gomisin M2 | MCF10A | Human Breast Epithelial (Normal) | > 80 | 48 hours[1] |
| Gomisin L1 | A2780 | Human Ovarian Cancer | 21.92 ± 0.73 | Not Specified[2] |
| Gomisin L1 | SKOV3 | Human Ovarian Cancer | 55.05 ± 4.55 | Not Specified[2] |
| Gomisin J | MCF7 | Human Breast Adenocarcinoma | <10 µg/ml (antiproliferative) | Not Specified[3] |
| Gomisin J | MDA-MB-231 | Human Breast Adenocarcinoma | <10 µg/ml (antiproliferative) | Not Specified[3] |
| Gomisin A | HeLa | Human Cervical Cancer | Dose-dependent inhibition | 72 hours[4] |
Table 2: Anti-inflammatory Activity of Gomisin Compounds
| Compound | Cell Line | Model | Key Findings |
| Gomisin J, N | Raw 264.7 | LPS-induced inflammation | Reduced NO production and pro-inflammatory cytokines.[5][6] |
| Gomisin G, J | Raw 264.7 | P. gingivalis LPS-induced inflammation | Inhibited pro-inflammatory cytokine production via HO-1 induction.[7] |
| Gomisin R | Raw 264.7 | LPS-induced inflammation | Inhibited inflammatory factor secretion and NF-κB pathway.[8] |
| Gomisin M2 | HaCaT | TNF-α/IFN-γ-induced inflammation | Decreased inflammatory gene expression and inhibited STAT1/NF-κB.[9] |
Key Signaling Pathways
Gomisin compounds have been shown to modulate several critical signaling pathways involved in cancer and inflammation.
Caption: Signaling pathways modulated by Gomisin compounds.
Experimental Workflow
A general workflow for investigating the cellular effects of this compound is outlined below.
Caption: General experimental workflow for this compound cell culture studies.
Experimental Protocols
The following are detailed protocols for key experiments. These are generalized based on methodologies used for other gomisins and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Based on available data, a starting concentration range of 1 µM to 100 µM is recommended. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-p38, p38, NF-κB p65, IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
While specific experimental data for this compound is still emerging, the protocols and data presented here for related lignans provide a solid foundation for initiating research into its biological activities. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup. The investigation of this compound's effects on key signaling pathways such as PI3K/Akt and MAPK/NF-κB will be crucial in elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Utilizing Gomisin M1 for In Vitro Research
Introduction
Gomisin M1, a lignan isolated from Schisandra chinensis, has demonstrated potent biological activities, notably as an anti-HIV agent.[1][2] Its utility in in vitro studies is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Proper dissolution and handling are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and an example of its application in a cell-based assay.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its use in in vitro studies. The following table summarizes the known solubility data.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 17.2 mg/mL (44.51 mM) | Requires sonication and warming for complete dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound (Molecular Weight: 386.44 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Before starting, allow the vial of this compound and the DMSO to equilibrate to room temperature for at least one hour.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.86 mg, you would add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly. To aid dissolution, place the tube in a water bath sonicator and sonicate until the solution is clear. Gentle warming may also be applied.[1]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[1][]
2. Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Application: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
3. Example Protocol: Cell Viability (MTT) Assay
This protocol provides an example of how to use this compound in a cell viability assay, a common in vitro experiment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) prepared as described in the previous protocol. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for dissolving and using this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Note: HPLC Analysis of Gomisin M1
Introduction
Gomisin M1 is a dibenzocyclooctadiene lignan found in Schisandra chinensis, a plant with a long history in traditional medicine. It is recognized for its potential therapeutic properties, including anti-HIV activity[1]. Accurate and reliable quantitative analysis of this compound is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
This compound Reference Standard: Purity >98% by HPLC[2].
Chromatographic Conditions
A reversed-phase HPLC method is employed for the analysis of this compound. The following chromatographic conditions have been optimized for good resolution and peak shape.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Shiseido Capcell Pak RP18 MG, 5 µm, 4.6 x 250 mm)[3] |
| Mobile Phase | Isocratic elution with Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v)[3][4] |
| Flow Rate | 0.6 mL/min[3][4] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Schisandra chinensis fruit)
This protocol outlines a general procedure for the extraction of this compound from plant material.
-
Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
3. Method Validation Parameters
For robust and reliable results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be >0.999.
-
Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate injections of a standard solution on the same day and on different days, respectively. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Accuracy can be determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of lignans from Schisandra chinensis, which can be considered indicative for this compound analysis.
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| LOD (Gomisin A) | 69.9 ng/mL | [3] |
| LOQ (Gomisin A) | 211.88 ng/mL | [3] |
| LOD (Gomisin N) | 164.6 ng/mL | [3] |
| LOQ (Gomisin N) | 498.67 ng/mL | [3] |
| Method Recovery | 92.25% to 101.17% (for five lignans using MSPD) | [4] |
Experimental Workflow
References
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Gomisin M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. Lignans from this plant family are of significant interest in pharmaceutical research due to their diverse biological activities, including hepatoprotective and anti-cancer effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such natural products. These application notes provide a detailed overview of the 1H and 13C NMR spectral data of this compound, along with protocols for sample preparation and data acquisition.
Chemical Structure of this compound
IUPAC Name: (5R,6S,7S,11R)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c]cycloocten-5-ol
Molecular Formula: C₂₂H₂₆O₆
Molecular Weight: 386.44 g/mol
1H and 13C NMR Spectroscopic Data
The 1H and 13C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: 1H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 4 | 6.64 | s | |
| 11 | 6.51 | s | |
| 6α | 2.59 | dd | 13.5, 7.0 |
| 6β | 2.22 | m | |
| 7 | 1.89 | m | |
| 8 | 1.89 | m | |
| 9α | 2.22 | m | |
| 9β | 2.59 | dd | 13.5, 7.0 |
| 7-CH₃ | 0.97 | d | 7.0 |
| 8-CH₃ | 0.77 | d | 7.0 |
| 1-OCH₃ | 3.86 | s | |
| 2-OCH₃ | 3.89 | s | |
| 3-OCH₃ | 3.69 | s | |
| 13-OCH₃ | 3.84 | s | |
| OCH₂O | 5.94, 5.92 | d | 1.5 |
Table 2: 13C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 151.8 |
| 2 | 140.5 |
| 3 | 152.2 |
| 4 | 110.6 |
| 5 | 134.4 |
| 6 | 38.7 |
| 7 | 33.8 |
| 8 | 41.1 |
| 9 | 35.2 |
| 10 | 137.9 |
| 11 | 102.2 |
| 12 | 148.7 |
| 13 | 133.8 |
| 14 | 141.2 |
| 15 | 121.7 |
| 16 | 123.6 |
| 7-CH₃ | 12.2 |
| 8-CH₃ | 21.5 |
| 1-OCH₃ | 60.4 |
| 2-OCH₃ | 59.7 |
| 3-OCH₃ | 55.8 |
| 13-OCH₃ | 60.6 |
| OCH₂O | 101.2 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a lignan sample, such as this compound, for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is commonly used for lignans due to its good solubility characteristics for these compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following is a general protocol for acquiring 1H and 13C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Lock the field on the deuterium signal of the solvent.
-
-
1H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, as 13C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the 1H spectrum and pick peaks in both 1H and 13C spectra.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the isolation and structural elucidation of this compound.
Gomisin M1 Cytotoxicity Assay: An Application Note and Protocol for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Recent studies have highlighted the potential of various gomisin compounds as cytotoxic agents against several cancer cell lines. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. Additionally, this document summarizes the reported cytotoxic activity of this compound and presents a putative signaling pathway for its mechanism of action based on related gomisin compounds.
Data Presentation
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. This data was primarily obtained using the MTT assay after a specified incubation period.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Type |
| A549 | Lung Carcinoma | 3 days | > 10 | MTT assay |
| HCT-116 | Colorectal Carcinoma | 24 hours | 55.38 | Alamar Blue assay |
| HeLa | Cervical Cancer | 24 hours | 32.83 | Alamar Blue assay |
| HepG2 | Hepatocellular Carcinoma | 24 hours | 27.26 | Alamar Blue assay |
| H9 | T-cell Lymphoma | 4 days | 44.5 | Not specified |
Note: The data presented is compiled from various sources and methodologies. Direct comparison of IC50 values should be made with caution. Researchers are encouraged to determine the IC50 of this compound in their specific cell line of interest.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay.[1][2][3][4] This method is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. Alternatively, the plate can be placed on an orbital shaker for 15 minutes.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise, if desired.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound MTT Cytotoxicity Assay.
Putative Signaling Pathway of this compound-Induced Cytotoxicity
While the precise signaling pathway of this compound in cancer cells is not yet fully elucidated, studies on related gomisin compounds, such as Gomisin A, L1, and N, suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades like the MAPK and PI3K/Akt pathways.[5] The following diagram illustrates a putative pathway.
Caption: Putative Signaling Pathway for this compound Cytotoxicity.
Disclaimer: This application note is intended for research use only. The provided protocol is a general guideline and may require optimization for specific cell lines and experimental conditions. The depicted signaling pathway is based on studies of related compounds and requires further investigation for direct validation with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gomisin M1 as a Potential Anti-HIV Agent
Introduction
Gomisin M1, a lignan isolated from Schisandra chinensis, has demonstrated notable in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). Structurally related to other anti-HIV lignans, this compound is emerging as a compound of interest for further investigation in the development of novel antiretroviral therapies. Evidence suggests that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that binds to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its enzymatic activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Biological Activity and Data
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | H9 T cells | <0.65 | >44.5 | >68 |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound is believed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the enzyme's active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This allosteric inhibition effectively halts the replication of the virus.
Caption: this compound inhibits HIV-1 replication by blocking reverse transcriptase.
Experimental Workflow for Anti-HIV Drug Screening
The screening of compounds like this compound for anti-HIV activity typically involves a multi-step process. This workflow begins with a cell-based assay to determine the compound's efficacy in protecting cells from HIV-1 induced cytopathic effects. Positive hits are then subjected to cytotoxicity assays to assess their safety profile. Finally, mechanistic assays, such as a reverse transcriptase activity assay, are performed to elucidate the compound's mode of action.
Caption: Workflow for screening and characterizing anti-HIV compounds like this compound.
Protocols
In Vitro Anti-HIV-1 p24 Antigen Assay
This protocol is for determining the 50% effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected MT-4 cells.
Materials:
-
MT-4 human T-cell line
-
HIV-1 (e.g., IIIB strain)
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the wells containing MT-4 cells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on uninfected MT-4 cells.
Materials:
-
MT-4 cells
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include cell control wells (cells + medium, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV assay (4-5 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution (in DMSO)
-
RT assay kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)
-
96-well plate
-
Plate reader (fluorescence or colorimetric, depending on the kit)
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture according to the RT assay kit manufacturer’s instructions. This typically includes reaction buffer, template/primer (e.g., poly(A)·oligo(dT)), and dNTPs.
-
Compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound and a fixed amount of recombinant HIV-1 RT. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. Include enzyme control (enzyme + buffer, no compound) and no-enzyme control wells.
-
Reaction Initiation: Initiate the reverse transcription reaction by adding the dNTP mix.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of newly synthesized DNA using the detection system provided in the kit (e.g., a DNA-intercalating dye or labeled nucleotides).
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Application Notes and Protocols for the Quantification of Gomisin M1 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, most notably Schisandra chinensis.[1][2] Lignans from Schisandra species are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[3][4] Accurate and precise quantification of individual lignans like this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The selection of an appropriate extraction method is critical for the efficient recovery of this compound. Several techniques have been successfully employed for the extraction of lignans from Schisandra fruits.
a) Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
-
Protocol:
-
Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 30 mL of methanol to the flask.
-
Perform ultrasonic extraction for 20 minutes at a frequency of 60 kHz and a power of 250 W.[5]
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and compensate for any solvent loss.
-
Filter the combined extract through a 0.22 µm membrane filter prior to HPLC or UPLC-MS/MS analysis.[5]
-
b) Soxhlet Extraction
A classic and exhaustive extraction method.
-
Protocol:
-
Grind the dried Schisandra berries into a fine powder (120 mesh).
-
Accurately weigh 2.0 g of the powder and place it into a cellulose thimble.
-
Extract with 200 mL of methanol in a Soxhlet apparatus for 4 hours.
-
After extraction, cool the solution and filter if necessary before analysis.
-
c) Matrix Solid-Phase Dispersion (MSPD)
This technique combines extraction and cleanup into a single step, which can be advantageous for complex matrices.
-
Protocol:
-
Select a suitable dispersant (e.g., Diol-functionalized silica).
-
Mix the powdered plant material with the dispersant in a 1:4 ratio (sample to dispersant).
-
Place the mixture in a column.
-
Elute the lignans with an appropriate solvent, such as 85% methanol in water.
-
Collect the eluate for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in plant extracts.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient program could be: 10–50% A over 0–10 min, then 50–100% A from 10–60 min.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 250 nm or 254 nm.[8]
-
Injection Volume: 10-20 µL.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standard solutions by diluting the stock solution to establish a calibration curve.
-
-
Analysis:
-
Inject the prepared sample extracts and standard solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or complex matrices.
-
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[8] A representative gradient could be: 49-52% B (2–4 min), 52–60% B (4–6 min), 60–62% B (6–9 min), and so on.[5]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Sample and Standard Preparation:
-
Follow the same extraction procedure as for HPLC analysis.
-
Prepare a stock solution and a series of dilutions of the this compound standard in methanol.
-
-
Analysis:
-
Inject the prepared extracts and standards into the UPLC-MS/MS system.
-
Monitor for the specific MRM transitions of this compound.
-
Quantify this compound in the samples using a calibration curve constructed from the analysis of the standard solutions.
-
Data Presentation
The following table summarizes the quantitative data for various lignans found in Schisandra chinensis from different studies. It is important to note that the content of these compounds can vary significantly based on the plant's origin, harvest time, and the part of the plant being analyzed.
| Lignan | Concentration Range (mg/g of dry weight) | Plant Part | Reference |
| Schisandrin | 0.15 - 1.71 | Fruit | [9] |
| Gomisin A | 0.11 - 8.53 | Fruit | [9] |
| Schisandrol B | Not specified | Fruit | [1] |
| Gomisin N | Not specified | Fruit | [1] |
| Schisandrin C | 0.33 - 1.35 | Fruit | [9] |
| This compound | Found to modulate miRNA biogenesis in HCC cells | Not specified | [5] |
| Total Lignans | 8.71 - 11.99 | Fruit | [8] |
Note: Specific quantitative data for this compound in raw plant material is limited in the reviewed literature. One study noted its biological activity after isolation.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: General experimental workflow for this compound quantification.
Signaling Pathways of Dibenzocyclooctadiene Lignans
While a specific signaling pathway for this compound is not extensively documented, other dibenzocyclooctadiene lignans from Schisandra have been shown to modulate inflammatory pathways such as NF-κB and MAPK.[10][11][12] The following diagram provides a generalized representation of these interactions.
Caption: Generalized signaling pathways modulated by Schisandra lignans.
References
- 1. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra chinensis - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 6. jfda-online.com [jfda-online.com]
- 7. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Gomisin M1 in Liver Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan compound isolated from the plant Schisandra chinensis, which has been traditionally used in Asian medicine. Lignans from this plant have garnered scientific interest for their potential therapeutic properties, including anti-cancer activities. While direct studies on this compound in liver cancer are limited in publicly available literature, research on analogous compounds such as Gomisin N provides a strong framework for investigating its potential. This document offers a comprehensive guide for the study of this compound on liver cancer cell lines, with protocols and data interpretation strategies extrapolated from studies on closely related lignans. These notes are intended to serve as a foundational resource for researchers initiating studies on this compound.
Quantitative Data Summary
Table 1: Effects of Gomisin N on the Viability of Liver Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Method |
| HepG2 | 48 | ~30 | MTT Assay |
| HCCLM3 | 48 | ~25 | MTT Assay |
Table 2: Gomisin N-Induced Apoptosis in Liver Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Method |
| HepG2 | 320 | 24 | Significant Increase | Flow Cytometry (Annexin V/PI) |
Table 3: Effect of Gomisin N on Key Signaling Proteins in Liver Cancer Cells (HepG2 & HCCLM3)
| Protein | Change in Expression/Phosphorylation | Method |
| p-PI3K (Tyr458) | Decrease | Western Blot |
| p-Akt (Ser473) | Decrease | Western Blot |
| Mcl-1 | Decrease | Western Blot |
| mTOR | Activation | Western Blot |
| ULK1 | Inhibition | Western Blot |
| Bcl-2 | Increase | Western Blot |
| Bax | Increase | Western Blot |
Signaling Pathways
Gomisin N has been shown to modulate key signaling pathways involved in the proliferation and survival of liver cancer cells.[1][2] A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and apoptosis.[1][2] Furthermore, Gomisin N influences the mTOR-ULK1 pathway, which is involved in autophagy.[1][2] It has also been observed to induce apoptosis through the regulation of Bcl-2 family proteins.[3]
Caption: Hypothesized signaling pathway of this compound in liver cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in liver cancer cell lines.
Cell Culture
-
Cell Lines: Human hepatoma cell lines HepG2 and HCCLM3 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, incubate for 24 hours, and then treat with this compound (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Caption: General workflow for Western Blot analysis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, Mcl-1, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental data on this compound in liver cancer is not yet prevalent, the established anti-cancer properties of related lignans like Gomisin N provide a strong rationale and a clear experimental path for its investigation. The protocols and data presented here offer a robust starting point for researchers to explore the therapeutic potential of this compound against liver cancer. Future studies should focus on elucidating the specific molecular mechanisms of this compound and validating its efficacy in preclinical models.
References
- 1. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gomisin M1 in Ovarian Cancer Research Models
Disclaimer: Direct research on the effects of Gomisin M1 in ovarian cancer models is not currently available in the public domain. The following application notes and protocols are based on studies of closely related lignans, particularly Gomisin A and Gomisin L1, in ovarian cancer and other cancer cell lines. Researchers should use this information as a guideline and validate all protocols and findings specifically for this compound.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. While its specific effects on ovarian cancer have not been reported, other lignans from the same family, such as Gomisin A and Gomisin L1, have demonstrated potential anti-cancer properties in ovarian cancer cell lines. These compounds have been shown to inhibit cell growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression. These notes provide a framework for initiating research into the potential therapeutic effects of this compound on ovarian cancer.
Potential Mechanisms of Action (Based on Related Gomisins)
Based on studies with related compounds, this compound may exert anti-cancer effects in ovarian cancer models through the following mechanisms:
-
Induction of Apoptosis: Gomisin L1 has been shown to induce apoptotic cell death in A2780 and SKOV3 ovarian cancer cells. This is a primary mechanism for many anti-cancer agents.
-
Generation of Reactive Oxygen Species (ROS): The apoptotic effect of Gomisin L1 in ovarian cancer cells is linked to an increase in intracellular ROS levels.
-
Cell Cycle Arrest: Gomisin A has been observed to cause cell cycle arrest in various cancer cell lines, suggesting a potential mechanism for inhibiting proliferation.
-
Modulation of Signaling Pathways: Lignans are known to affect various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.
Quantitative Data Summary (Gomisin L1 in Ovarian Cancer)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Gomisin L1 in human ovarian cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | IC50 Value (µM) | Citation |
| A2780 | 21.92 ± 0.73 | |
| SKOV3 | 55.05 ± 4.55 |
Experimental Protocols
The following are detailed protocols adapted from studies on Gomisin A and L1 that can be used to investigate the effects of this compound on ovarian cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Intracellular ROS Measurement
This protocol measures the generation of intracellular ROS induced by this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the study of this compound in ovarian cancer.
Caption: Proposed signaling pathway of Gomisin L1-induced apoptosis in ovarian cancer cells.
Caption: A general experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Gomisin compounds in cancer cells.
Application Notes and Protocols: Gomisin M1 and the PI3K-Akt-mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan compound isolated from Schisandra chinensis, a plant with a history of use in traditional medicine. Emerging research on related gomisin compounds, such as Gomisin N and Gomisin A, suggests a potential mechanism of action involving the modulation of critical cellular signaling pathways, including the PI3K-Akt-mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. These application notes provide an overview of the current understanding of how gomisin compounds may interact with the PI3K-Akt-mTOR pathway and offer detailed protocols for investigating these effects. While direct evidence for this compound is still under investigation, the data from closely related compounds provide a strong rationale for its study as a potential modulator of this key cancer-related pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for gomisin compounds and their effects on cancer cell lines. It is important to note that specific data for this compound's direct inhibition of the PI3K-Akt-mTOR pathway is not yet available. The data presented for Gomisin N, a structurally similar compound, offers valuable insights into the potential effects of this compound.
Table 1: Effects of Gomisin N on Protein Phosphorylation in Liver Cancer Cells
| Cell Line | Treatment | Protein | Phosphorylation Site | Result | Reference |
| HepG2 | Gomisin N | PI3K (p85) | Tyrosine 458 | Decreased | [1][2] |
| HCCLM3 | Gomisin N | PI3K (p85) | Tyrosine 458 | Decreased | [1][2] |
| HepG2 | Gomisin N | Akt | Serine 473 | Decreased | [1][2] |
| HCCLM3 | Gomisin N | Akt | Serine 473 | Decreased | [1][2] |
Table 2: Cytotoxic and Anti-HIV Activity of Gomisin Compounds
| Compound | Cell Line/Target | Assay | Endpoint | Value | Reference |
| This compound | H9 T cells | Anti-HIV-1 Activity | EC50 | <0.65 µM | [3] |
| Gomisin A | Non-Small Cell Lung Cancer Cells | Cell Viability | Inhibition | Dose-dependent | [4] |
| Gomisin N | HepG2 | Cell Viability | Reduction | Confirmed | [1][2] |
| Gomisin N | Liver Cancer Cell Lines | Apoptosis | Induction | Confirmed | [1][2] |
Signaling Pathway and Experimental Workflow
PI3K-Akt-mTOR Signaling Pathway and Potential Inhibition by this compound
The PI3K-Akt-mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. As depicted in the diagram below, the pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activates PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. Research on Gomisin N suggests that it may inhibit this pathway by reducing the phosphorylation of key components like PI3K and Akt.[1][2]
Caption: PI3K-Akt-mTOR signaling pathway with hypothesized points of inhibition by this compound.
Experimental Workflow for Analyzing the Effect of this compound on the PI3K-Akt-mTOR Pathway
A typical experimental workflow to investigate the impact of this compound on the PI3K-Akt-mTOR pathway involves several key steps, from cell culture to data analysis. This systematic approach ensures reproducible and reliable results.
Caption: A standard experimental workflow for investigating this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effect of this compound on the PI3K-Akt-mTOR pathway, based on methodologies used for the related compound Gomisin N.[1][2]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Human liver cancer cell lines HepG2 and HCCLM3 are recommended based on studies with Gomisin N.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time points (e.g., 24, 48 hours).
Protocol 2: Western Blot Analysis for PI3K-Akt-mTOR Pathway Activation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PI3K p85 (Tyr458)
-
Total PI3K p85
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The investigation of this compound's effect on the PI3K-Akt-mTOR pathway holds significant promise for the development of novel anticancer therapeutics. The provided application notes and protocols, based on the current understanding of related gomisin compounds, offer a robust framework for researchers to explore the molecular mechanisms of this compound. Further studies are warranted to elucidate the specific interactions and therapeutic potential of this compound in cancer.
References
- 1. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gomisin M1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M1 is a lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. While research has highlighted this compound as a potent anti-HIV agent, extensive studies on its efficacy and mechanisms in combination with other drugs are currently limited.[1] However, the therapeutic potential of other members of the gomisin family in combination therapies, particularly in oncology, has been more thoroughly investigated. These related compounds, such as Gomisin A, Gomisin G, Gomisin J, and Gomisin N, have demonstrated synergistic effects with existing chemotherapeutic agents, offering valuable insights into the potential applications of this compound.
This document provides a detailed overview of the known attributes of this compound and explores its potential in combination therapies by drawing parallels with the extensively studied mechanisms of other gomisins. The experimental protocols and signaling pathways described herein are based on studies of these analogous compounds and are intended to serve as a foundational guide for future research on this compound.
Potential Applications of this compound in Combination Therapy
Based on the activities of its analogues, this compound holds promise in several therapeutic areas when used in combination with other drugs:
-
Oncology: Lignans derived from Schisandra chinensis have been shown to enhance the efficacy of conventional anticancer drugs. For instance, Gomisin A can reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells.[2] This suggests that this compound could potentially be used to sensitize resistant tumors to chemotherapeutic agents. Furthermore, other gomisins have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, indicating a potential for synergistic or additive effects when combined with cytotoxic drugs.[3][4][5]
-
HIV Therapy: The established anti-HIV activity of this compound makes it a candidate for combination antiretroviral therapy (cART).[1] Studies on halogenated derivatives of Gomisin J have shown synergistic effects with the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT).[6] This suggests that this compound might act through a different mechanism than existing antiretroviral drugs, making it a valuable component of a multi-drug regimen to combat viral resistance and improve treatment outcomes.
Data from Studies on Gomisin Analogues in Combination Therapy
The following tables summarize quantitative data from studies on Gomisin A and Gomisin J derivatives, which may serve as a reference for designing future experiments with this compound.
Table 1: Synergistic Effect of Gomisin A with Paclitaxel in Ovarian Cancer Cells
| Cell Line | Treatment | Inhibition Rate (%) | Combination Index (CI)* | Reference |
| SKOV3 | Paclitaxel (10 nM) | 25.3 ± 2.1 | - | [7] |
| Gomisin A (20 µM) | 15.2 ± 1.5 | - | [7] | |
| Paclitaxel (10 nM) + Gomisin A (20 µM) | 58.7 ± 3.4 | < 1 | [7] | |
| A2780 | Paclitaxel (5 nM) | 28.1 ± 2.5 | - | [7] |
| Gomisin A (20 µM) | 12.8 ± 1.1 | - | [7] | |
| Paclitaxel (5 nM) + Gomisin A (20 µM) | 62.4 ± 4.2 | < 1 | [7] |
*A Combination Index (CI) of < 1 indicates synergy.
Table 2: Anti-HIV Activity of a Gomisin J Derivative (1506) Alone and in Combination
| Compound | EC₅₀ (µM) | Drug Combination | Effect | Reference |
| 1506 | 0.1 - 0.5 | - | Potent Inhibition | [6] |
| AZT | - | - | - | [6] |
| 1506 + AZT | - | 1506 + AZT | Synergistic | [6] |
| 1506 + ddC | - | 1506 + ddC | Synergistic | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound in combination with other drugs. These protocols are adapted from methodologies used in studies of other gomisins.
Protocol 1: Assessment of Cytotoxicity and Synergy using the MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of individual drugs and for assessing their synergistic effects in combination.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, A2780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination drug (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ values for each drug using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound, alone or in combination, on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound and combination drug
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound combinations on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by gomisins and a general workflow for assessing drug synergy.
Caption: Inhibition of P-glycoprotein by Gomisin to enhance chemotherapy.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Caption: Experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While direct evidence for the use of this compound in combination therapies is still emerging, the substantial body of research on its analogues provides a strong rationale for its investigation. The potential for this compound to overcome multidrug resistance in cancer and to act synergistically with antiretroviral drugs in HIV treatment warrants further exploration. The protocols and conceptual frameworks presented in these application notes are intended to facilitate this research, paving the way for the development of novel and more effective combination therapies. Future studies should focus on validating these hypotheses for this compound, elucidating its specific molecular targets, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Gomisin M1 Solubility in Aqueous Solutions
Welcome to the technical support center for Gomisin M1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What can I do?
This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:
-
Use of a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] Subsequently, dilute this stock solution into your aqueous medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the experimental system (e.g., cell viability).
-
Warming and Sonication: When preparing solutions in DMSO, gentle warming and sonication can aid in complete dissolution.[4]
-
Formulation Strategies: For in vivo studies or applications requiring higher concentrations, consider solubility enhancement techniques such as solid dispersions, nanosuspensions, or cyclodextrin inclusion complexes.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C and protected from light.[1][4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller volumes for single use.[1][4]
Troubleshooting Guide for Solubility Enhancement Techniques
Researchers may encounter several challenges when preparing different formulations of this compound to improve its aqueous solubility. This guide provides potential solutions to common problems.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Solid Dispersion: Low dissolution enhancement of this compound from the prepared solid dispersion. | 1. Inappropriate carrier selection.2. Insufficient drug-to-carrier ratio.3. Drug recrystallization within the dispersion. | 1. Screen different hydrophilic carriers (e.g., Poloxamers, PEGs, PVPs). A study on a lignan-enriched fraction from Schisandra chinensis found poloxamer 407 to be highly effective.[4] 2. Optimize the drug-to-carrier ratio. Higher carrier content generally leads to better dissolution.3. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. |
| Nanosuspension: Particle aggregation or crystal growth during preparation or storage. | 1. Inadequate stabilizer concentration.2. Inappropriate stabilizer.3. Ostwald ripening. | 1. Increase the concentration of the stabilizer (e.g., surfactants like Poloxamers or polymers like HPMC).2. Test a combination of stabilizers for synergistic effects.3. For long-term stability, consider lyophilizing the nanosuspension with a cryoprotectant (e.g., mannitol) to create a redispersible powder.[5] |
| Cyclodextrin Complexation: Low complexation efficiency and minimal solubility improvement. | 1. Poor fit of this compound within the cyclodextrin cavity.2. Suboptimal preparation method.3. Inappropriate cyclodextrin type. | 1. Ensure the internal cavity of the cyclodextrin is of a suitable size for the this compound molecule. β-cyclodextrins and their derivatives are often suitable for aromatic compounds.2. Methods like kneading, co-evaporation, or freeze-drying can yield higher complexation efficiency than simple physical mixing.3. Evaluate different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) as their solubilizing capacities can vary. |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving this compound solubility.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This method aims to disperse this compound in a hydrophilic carrier at the molecular level, thereby enhancing its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer 407, PEG 6000, PVP K30)
-
Organic solvent (e.g., Methanol, Ethanol, Acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic carrier in the desired ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve both this compound and the carrier in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of solid dispersion will form on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Characterization:
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of pure this compound in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Use DSC and XRD to confirm the amorphous nature of this compound within the solid dispersion.
Protocol 2: Preparation of this compound Nanosuspension by Precipitation-Ultrasonication Method
This protocol describes a bottom-up approach to produce nanosized particles of this compound, which increases the surface area for dissolution.
Materials:
-
This compound
-
Organic solvent (e.g., Acetone)
-
Aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC)
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to prepare a concentrated drug solution.
-
Prepare an aqueous solution containing the stabilizer.
-
Place the aqueous stabilizer solution on a magnetic stirrer.
-
Inject the this compound organic solution into the aqueous phase under constant stirring. This will cause the precipitation of this compound as fine particles.
-
Immediately subject the resulting suspension to high-intensity probe sonication for a specified duration (e.g., 15-30 minutes) in an ice bath to prevent overheating. Sonication breaks down the precipitated particles into the nano-size range.
-
The organic solvent can be removed by evaporation under reduced pressure.
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Dissolution Velocity: Measure the dissolution rate of the nanosuspension and compare it to the unprocessed this compound.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method facilitates the inclusion of the hydrophobic this compound molecule into the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Oven
Procedure:
-
Place the accurately weighed this compound and cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.
-
Add a small amount of the ethanol-water mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for an extended period (e.g., 45-60 minutes).
-
During kneading, add more of the solvent mixture if the paste becomes too dry.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex in the mortar and pass it through a sieve.
-
Store the inclusion complex in a well-closed container.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in this compound solubility in aqueous solutions containing increasing concentrations of the cyclodextrin.
-
Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.
-
Thermal Analysis: Employ DSC to observe shifts in the melting point of this compound upon complexation.
Signaling Pathways and Experimental Workflows
Based on studies of structurally related gomisins, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell survival and apoptosis.
Hypothesized Signaling Pathway of this compound in Cancer Cells
Studies on other gomisins, such as Gomisin N and Gomisin G, suggest that these compounds can induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway.[6][7] Gomisin N has also been shown to induce apoptosis through a caspase-dependent pathway, involving the activation of caspase-9 and -3.[8] The following diagram illustrates a hypothesized signaling pathway for this compound based on these findings.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Evaluating Solubility Enhancement
The following workflow outlines the steps to prepare and evaluate a solubility-enhanced formulation of this compound.
Caption: Workflow for solubility enhancement of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R(+)-Gomisin M1 CAS#: 82467-50-3 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin M1 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Gomisin M1. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][]
Q2: What are the recommended storage conditions for this compound in solution?
A2: For solutions, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] All solutions should be protected from light.[1][] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: What is the shelf life of this compound?
A3: One supplier suggests that if stored as a solid in a tightly sealed vial at 2-8°C, this compound can be stable for up to 24 months.[4] However, for optimal stability, storage at -20°C is recommended.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
Q5: Is there any information on the stability of this compound under different pH conditions?
A5: Currently, there is limited publicly available data on the stability of this compound at different pH values. As a general precaution for lignans, it is advisable to avoid strongly acidic or alkaline conditions to prevent potential degradation.[2] We recommend that researchers perform their own stability studies for their specific experimental buffers and pH conditions.
Q6: How sensitive is this compound to light?
A6: this compound should be protected from light.[1][2][] Exposure to light, particularly UV radiation, can potentially lead to the degradation of lignan compounds.
Q7: What are the known degradation pathways for this compound?
A7: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. Lignans, in general, may be susceptible to oxidation and photodegradation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Ensure this compound (solid and solutions) is stored at the recommended temperatures and protected from light. Aliquot solutions to avoid multiple freeze-thaw cycles. |
| Incompatibility with experimental buffer. | Perform a pilot stability study of this compound in your specific buffer system. Analyze the solution by HPLC at different time points to check for degradation. | |
| Appearance of unexpected peaks in chromatography | Degradation of this compound. | Review storage and handling procedures. Prepare fresh solutions from solid stock. If the problem persists, consider performing a forced degradation study to identify potential degradation products. |
| Contamination of solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Inconsistent experimental results | Variability in the concentration of this compound solutions. | Ensure the compound is fully dissolved. Use a calibrated balance for weighing and precise pipetting techniques. Prepare fresh dilutions for each experiment from a concentrated stock solution. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Protect from light, tightly sealed container.[1][2][] |
| 2-8°C | Up to 24 months | Tightly sealed vial.[4] | |
| Solution | -80°C | Up to 6 months | Protect from light, single-use aliquots recommended.[1] |
| -20°C | Up to 1 month | Protect from light, single-use aliquots recommended.[1] |
Experimental Protocols
General Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Alkaline Hydrolysis: Incubate the stock solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
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Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photostability: Expose the solid compound and a solution to UV and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.
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Data Evaluation: Quantify the amount of this compound remaining and the formation of any degradation products over time to determine the degradation kinetics.
Visualizations
Caption: General workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-gomisin M1|MSDS [dcchemicals.com]
- 4. R(+)-Gomisin M1 | CAS:82467-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Gomisin M1 from Schisandra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Gomisin M1 from Schisandra species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from Schisandra extract?
A1: The primary challenges in this compound purification stem from the complex phytochemical profile of Schisandra. Key difficulties include:
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Presence of numerous structurally similar lignans: Schisandra contains a wide array of lignans (e.g., Gomisin A, N, J, Schisandrin A, B, C) with very similar polarities and chromatographic behavior, making their separation from this compound challenging.
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Co-extraction of lipophilic compounds: The extraction process often yields a complex mixture containing fats, waxes, and pigments that can interfere with chromatographic separation and reduce the lifespan of columns.
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Low relative abundance of this compound: The concentration of this compound in the crude extract may be lower compared to other major lignans, necessitating efficient and high-resolution purification techniques.
Q2: Which extraction method is recommended for obtaining a this compound-rich crude extract?
A2: Maceration with 80% aqueous ethanol is a commonly employed and effective method for extracting a broad range of lignans, including this compound, from dried Schisandra berries. This method offers a good balance between extracting the desired compounds and minimizing the co-extraction of highly nonpolar impurities. For initial extraction, ultrasonication with methanol can also be utilized.
Q3: What chromatographic techniques are most suitable for this compound purification?
A3: A multi-step chromatographic approach is typically necessary for the successful isolation of pure this compound. This usually involves:
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Initial fractionation using column chromatography: Silica gel column chromatography is a fundamental step for the initial separation of the crude extract into fractions with varying polarities.
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Fine purification with preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is essential for separating this compound from other closely related lignan isomers.
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Alternative advanced techniques: High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the separation of lignans from Schisandra and can be considered as an alternative or complementary technique.
Q4: How can I monitor the presence and purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring the purification process. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Comparison of retention times with a pure this compound standard is used for identification, and the peak area corresponds to its concentration. Purity is assessed by the presence of a single, sharp peak at the expected retention time.
Experimental Protocols
Extraction of Crude Lignan Mixture from Schisandra Berries
This protocol is adapted from a method for the extraction of lignans from Schisandra berries.
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Materials: Dried Schisandra chinensis berries, 80% aqueous ethanol.
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Procedure:
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Grind the dried Schisandra berries into a coarse powder.
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Macerate the powdered berries in 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
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Filter the extract through cheesecloth and then filter paper.
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Repeat the maceration of the residue two more times with fresh solvent.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
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General Protocol for Silica Gel Column Chromatography
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Materials: Crude Schisandra extract, silica gel (100-200 mesh), hexane, ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
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Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.
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Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
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Collect fractions of a fixed volume and monitor them by TLC or HPLC to identify fractions containing this compound.
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Pool the this compound-rich fractions and concentrate them.
-
General Protocol for Preparative HPLC (Prep-HPLC)
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Materials: this compound-enriched fraction from silica gel chromatography, HPLC-grade acetonitrile, and water.
-
Procedure:
-
Dissolve the enriched fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
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Set up the preparative HPLC system with a suitable C18 column.
-
Develop an isocratic or gradient elution method using acetonitrile and water as the mobile phase. The optimal conditions will need to be determined empirically based on analytical HPLC results.
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Inject the sample and collect the eluent corresponding to the this compound peak based on the UV chromatogram.
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Combine the collected fractions and evaporate the solvent to obtain purified this compound.
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Assess the purity of the final product using analytical HPLC.
-
Quantitative Data
| Lignan | Purification Method | Starting Material | Yield | Purity | Reference |
| Schisandrin | HSCCC | 400 mg crude extract | 107 mg | 99.5% | |
| Gomisin A | HSCCC | 400 mg crude extract | 36 mg | 99.1% | |
| Arctiin | HSCCC | 500 mg crude extract | 122.3 mg | 98.46% | |
| Arctigenin | HSCCC | 500 mg crude extract | 45.7 mg | 96.57% |
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of lignans | - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing. | - Optimize the solvent system using TLC first to achieve good separation between spots.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| This compound co-elutes with other compounds | - Structurally similar lignans have very close Rf values.- The chosen solvent system is not selective enough. | - Use a shallower gradient or isocratic elution with a fine-tuned solvent mixture.- Consider using a different adsorbent like alumina or a modified silica gel.- Proceed to a higher resolution technique like preparative HPLC for the mixed fractions. |
| Compound streaking on the column | - Sample is not fully soluble in the mobile phase.- The compound is interacting too strongly with the silica gel. | - Ensure the sample is fully dissolved before loading.- Try a "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.- Add a small amount of a more polar solvent or an acid/base modifier to the mobile phase. |
| Low recovery of this compound | - Irreversible adsorption to the silica gel.- Degradation of the compound on the acidic silica surface. | - Use a less acidic or deactivated silica gel.- Elute with a more polar solvent at the end of the run to strip any remaining compounds from the column. |
Preparative HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks | - Column overloading.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the injection volume or concentration of the sample.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.- Use a guard column and ensure the column is properly cleaned and stored. |
| Incomplete separation of this compound from isomers | - Insufficient column resolution.- Suboptimal mobile phase composition. | - Use a longer column or a column with a smaller particle size.- Optimize the mobile phase composition (e.g., acetonitrile/water ratio) and flow rate.- Consider using a different stationary phase (e.g., phenyl-hexyl). |
| Low yield after purification | - Peak shaving during fraction collection.- Sample degradation during the process. | - Optimize fraction collection parameters to ensure the entire peak is collected.- Minimize the time the sample spends in solution before and during the HPLC run. |
| Crystallization in the system | - The sample is not fully soluble in the mobile phase at the injection concentration. | - Decrease the concentration of the injected sample.- Add a small amount of a stronger organic solvent to the sample solvent if compatible with the mobile phase. |
Visualizations
Caption: General workflow for the purification of this compound from Schisandra berries.
Caption: Decision tree for troubleshooting common issues in this compound purification.
Gomisin M1 Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Gomisin M1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Below you will find frequently asked questions, detailed troubleshooting guides, comparative data on reaction conditions, and key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to low yields during the synthesis of this compound and related dibenzocyclooctadiene lignans.
Q1: My key oxidative coupling/biaryl cyclization step is resulting in a low yield of the desired dibenzocyclooctadiene core and forming significant amounts of polymeric byproducts. What is causing this and how can I fix it?
A1: This is a common issue in lignan synthesis. The formation of polymers or other undesired products during oxidative coupling is often related to the choice of oxidant and reaction conditions. Phenolic precursors, if not properly protected, can lead to a mixture of products.
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Troubleshooting Steps:
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Choice of Oxidant: Reagents like silver oxide can sometimes lead to the formation of polymerized, lignin-like products when used with unprotected or improperly protected hydroxycinnamates.[1] Consider using an oxidant system known for cleaner cyclization of lignan precursors, such as Ferric Perchlorate (Fe(ClO₄)₃) in a dichloromethane/trifluoroacetic acid solvent system. This has been used effectively in the synthesis of related lignans like Gomisin A.[2]
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Protecting Groups: Ensure that phenolic hydroxyl groups not involved in the desired coupling reaction are adequately protected. The choice of protecting group is critical and should be stable to the oxidative conditions.
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Substrate Purity: Impurities in the monomer precursor can interfere with the reaction. Ensure your starting material is highly pure, using techniques like column chromatography or recrystallization.
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Reaction Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization. Experiment with lowering the concentration of your substrate.
-
Q2: I am observing a mixture of inseparable diastereomers after reducing the tetracyclic lactone intermediate. How can I improve the stereoselectivity of this reduction?
A2: This issue arises when the reduction method is not sufficiently stereoselective, potentially due to the formation of a butenolide intermediate under certain conditions (e.g., catalytic hydrogenation), which leads to a loss of stereocontrol.
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Recommended Solution: A highly stereoselective method to avoid this problem is the use of magnesium metal in methanol . In the synthesis of the structurally similar lignan, γ-schizandrin, this method was shown to afford a single lactone diastereomer, whereas catalytic hydrogenation produced an inseparable 1:1 mixture of isomers.[3] This method effectively avoids the undesired double bond migration that leads to racemization.[3]
Q3: The formation of the biaryl bond in my synthesis shows poor atropisomeric selectivity, leading to a difficult-to-separate mixture of atropisomers. How can I control the axial chirality?
A3: Achieving high atropdiastereoselectivity is crucial for an efficient synthesis. The stereochemistry of the biaryl axis is often directed by existing stereocenters in the molecule.
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Strategic Approach: An effective strategy is to use a reaction that leverages a pre-existing stereocenter to control the formation of the new stereogenic axis. An atropdiastereoselective biaryl-cuprate coupling has been reported to provide excellent stereocontrol (>20:1) in the synthesis of lignans like Gomisin O.[4][5] The stereochemical outcome of this reaction is dictated by the configuration of the C6 stereocenter, making it a powerful tool for controlling axial chirality.[4]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during the critical biaryl coupling step in this compound synthesis.
References
- 1. Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Besigomsin, Gomisin A, Schisandrol B, TJN-101-药物合成数据库 [drugfuture.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin M1 experimental artifacts and controls
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with Gomisin M1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a lignan, a class of polyphenolic compounds found in plants. It is notably isolated from Schisandra chinensis.[1] Research has primarily focused on its potential as a potent anti-HIV agent and its anti-cancer properties.[2] In cancer cell lines, related gomisins have been shown to induce apoptosis, inhibit cell proliferation, and affect key signaling pathways.
Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistencies in cell viability assays when using natural products like this compound can stem from several factors:
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Solubility and Stability: this compound has limited water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound in the medium can lead to variable effective concentrations. It is recommended to prepare stock solutions and store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[3]
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Compound-Assay Interference: As a natural product, this compound may intrinsically possess color or fluorescent properties that can interfere with absorbance or fluorescence-based assays (e.g., MTT, MTS, resazurin).[2][4] It is crucial to run cell-free controls containing only the compound and assay reagents to check for direct interference.
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Cell Line Specificity: The effects of this compound can be cell-line dependent. The expression levels of its molecular targets can vary significantly between different cell types, leading to different sensitivities.
Q3: How can I control for potential artifacts caused by this compound in my experiments?
To ensure the validity of your results, consider the following controls:
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Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Cell-Free Controls: To test for direct interference with assay reagents, include wells with this compound and the assay reagents in the absence of cells.[2]
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Alternative Viability Assays: If you suspect interference with a specific viability assay (e.g., redox-based), confirm your findings using an alternative method that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion or a live/dead stain).
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Microscopic Examination: Visually inspect the cells treated with this compound under a microscope to check for signs of precipitation or other visible artifacts.[2]
Q4: What are the key signaling pathways affected by this compound and related compounds?
This compound and other gomisins have been reported to modulate several critical signaling pathways in cancer cells:
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PI3K/Akt/mTOR Pathway: Gomisin N has been shown to inhibit this pathway, which is crucial for cell survival and proliferation.[4]
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Wnt/β-catenin Pathway: Gomisin M2 has been observed to downregulate this pathway, which is often dysregulated in cancer.
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STAT1 Pathway: Gomisin A, in combination with TNF-α, has been found to suppress the expression of Signal Transducer and Activator of Transcription 1 (STAT1).[3]
Troubleshooting Guides
Problem 1: Low or No Apoptotic Signal Detected
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Low Expression of Pro-Apoptotic Proteins | The sensitivity to apoptosis-inducing agents can depend on the cellular levels of proteins like BAX.[5] Consider assessing the baseline expression of key apoptotic regulators in your cells. |
| Cell Culture Health | Ensure you are using healthy, sub-confluent cells for your experiments. Over-confluent or stressed cells may not respond appropriately. |
| Assay-Specific Issues (e.g., Annexin V) | For Annexin V assays, ensure that the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using EDTA-containing solutions for cell detachment.[1] |
Problem 2: High Background Signal in Negative Controls
| Possible Cause | Troubleshooting Step |
| Spontaneous Apoptosis in Culture | Use healthy, actively dividing cells and optimize cell culture conditions to minimize stress. |
| Reagent Autofluorescence | Check for autofluorescence of your assay reagents and the this compound compound itself in cell-free controls.[5] |
| Contamination | Ensure your cell cultures are free from microbial contamination, which can affect cell health and assay results. |
| Harsh Cell Handling | Be gentle when handling cells (e.g., during washing and centrifugation steps) to avoid mechanical damage that can lead to false-positive signals.[1] |
Experimental Protocols & Controls
Cell Viability Assay (MTT-based)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
Controls for Cell Viability Assay:
| Control Type | Purpose | Setup |
| Negative Control | To establish baseline cell viability. | Untreated cells. |
| Vehicle Control | To control for any effects of the solvent. | Cells treated with the highest concentration of the solvent used for this compound. |
| Positive Control | To ensure the assay is working correctly. | Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine). |
| Cell-Free Blank | To account for background absorbance. | Wells containing only culture medium and MTT reagents. |
| Compound Interference Control | To check for direct reaction of this compound with MTT. | Wells containing culture medium, this compound at various concentrations, and MTT reagents (no cells). |
Western Blot for Phosphorylated STAT1
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the activation of the STAT1 pathway, antibodies specific to the phosphorylated form of STAT1 are used.
Protocol:
-
Cell Lysis: After treatment with this compound (and a positive control like IFNα), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1). Also, probe a separate blot or strip and re-probe the same blot for total STAT1 as a loading control.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Controls for Western Blot:
| Control Type | Purpose | Setup |
| Negative Control | To establish baseline p-STAT1 levels. | Lysate from untreated or vehicle-treated cells. |
| Positive Control | To confirm antibody reactivity and pathway activation. | Lysate from cells treated with a known activator of the STAT1 pathway (e.g., IFNα).[8] |
| Loading Control | To ensure equal protein loading across lanes. | Probe the membrane for a housekeeping protein (e.g., β-actin, GAPDH) or for total STAT1. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by Gomisin compounds.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gomisin M1 for Cell Assays
Welcome to the technical support center for Gomisin M1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line being tested. For initial screening, a broad concentration range is recommended to determine the dose-response relationship. Based on available data for this compound and related lignans, a starting range of 0.1 µM to 100 µM is advisable. For instance, this compound has shown anti-HIV-1 activity with an EC50 of less than 0.65 µM in H9 T cells, while cytotoxicity was observed at higher concentrations in other cell lines.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%).
Q3: What are the known mechanisms of action for this compound and related compounds?
A3: While specific mechanistic studies on this compound are limited, research on related Gomisin compounds suggests several potential mechanisms. These include the induction of apoptosis (programmed cell death), regulation of intracellular reactive oxygen species (ROS), and modulation of key signaling pathways. For example, Gomisin L1 has been shown to induce apoptosis in ovarian cancer cells through the regulation of NADPH oxidase. Gomisin N has been reported to inhibit the PI3K-Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells. Additionally, Gomisin A may exert its effects through the PI3K-Akt signaling pathway.
Q4: Can this compound interfere with common cell viability assays?
A4: Like other antioxidant compounds, there is a potential for this compound to interfere with tetrazolium-based assays such as the MTT and MTS assays. This is because the assay's principle relies on the cellular reduction of the tetrazolium salt, which can be affected by the compound's intrinsic reducing properties. It is advisable to include a cell-free control (this compound in media without cells) to assess any direct reduction of the assay reagent by the compound. If interference is observed, consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Solution |
| Low or Inconsistent Cell Viability Readings | This compound Precipitation: The compound may precipitate in the culture medium, especially at higher concentrations. | Ensure the final DMSO concentration is within a safe range for your cells (e.g., ≤ 0.5%). Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, try preparing a fresh dilution from the stock or lowering the highest concentration tested. |
| Sub-optimal Incubation Time: The duration of treatment may not be sufficient to observe a significant effect. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and assay. | |
| Incorrect Seeding Density: The number of cells seeded can influence the outcome of the assay. | Optimize the cell seeding density to ensure they are in the exponential growth phase during the treatment period. | |
| Unexpectedly High Cytotoxicity | Solvent Toxicity: The concentration of the solvent (DMSO) may be too high. | Prepare a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. Ensure the final DMSO concentration is kept to a minimum. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. | Test a wider range of concentrations, including lower doses, to accurately determine the IC50 value. | |
| Suspected Assay Interference | Direct Reduction of Assay Reagent: this compound may directly reduce the tetrazolium salt in MTT or MTS assays. | Cell-Free Control: Add this compound to the culture medium without cells and perform the assay. A color change indicates direct reduction. Alternative Assays: Use a non-tetrazolium-based assay for cell viability, such as CellTiter-Glo® (measures ATP), or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Experimental Protocols
Below are detailed methodologies for key experiments.
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability. Optimization for your specific cell line is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC) Assay
This protocol outlines the steps for detecting apoptosis using flow cytometry.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
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Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathways and Visualizations
Based on studies of related Gomisin compounds, the following signaling pathways may be relevant to the mechanism of action of this compound.
Caption: Putative signaling pathways modulated by this compound.
Caption: Workflow for determining cell viability with this compound using an MTT assay.
Gomisin M1 interference with assay reagents
Welcome to the technical support center for Gomisin M1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and common assay reagents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a lignan, a class of polyphenolic compounds found in plants.[1] It is isolated from Schisandra chinensis and is noted for its potential biological activities, including anti-HIV and anti-cancer effects.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₆ | [3] |
| Molecular Weight | 386.4 g/mol | [3] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in organic solvents such as DMSO, ethanol | [1] |
| Storage | Store at -20°C for short-term and -80°C for long-term, protected from light | [1] |
Q2: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered a PAIN?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, leading to false-positive results. Common PAINS substructures are found in many natural products. While there is no definitive classification of this compound as a PAIN in the reviewed literature, its polyphenolic structure suggests a potential for assay interference. Researchers should be aware of the possibility of non-specific activity and perform appropriate control experiments.
Q3: What are the common mechanisms of assay interference by natural products like this compound?
Natural products, including lignans like this compound, can interfere with biochemical assays through several mechanisms:
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Compound Aggregation: At certain concentrations, organic molecules can form aggregates that sequester and denature proteins, leading to non-specific enzyme inhibition.[4]
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Fluorescence Interference: Many natural products are inherently fluorescent (autofluorescence) or can absorb light at excitation or emission wavelengths used in fluorescence-based assays (quenching), leading to false signals.[5][6]
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Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-sensitive reagents or readouts.
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Chemical Reactivity: Some compounds can react directly with assay reagents, such as thiol-containing molecules (e.g., DTT) or the assay target itself.[7]
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Enzyme Inhibition: Lignans have been shown to non-specifically inhibit enzymes by blocking their access to the substrate or by impeding their movement.[8][9]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise when working with this compound in various assays.
Issue 1: Inconsistent or non-reproducible results in enzyme assays.
Possible Cause: this compound may be inhibiting the enzyme through a non-specific mechanism, such as aggregation or by impeding enzyme movement.[8][9]
Troubleshooting Steps:
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Aggregation Test: Perform the assay in the presence of a non-ionic detergent.
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Protocol: Add 0.01% - 0.1% Triton X-100 to the assay buffer before adding this compound.[4]
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Interpretation: If the inhibitory effect of this compound is significantly reduced, aggregation is a likely cause.
-
-
Vary Enzyme Concentration: A non-specific inhibitor's apparent IC₅₀ may change with the enzyme concentration.
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Protocol: Run the inhibition assay at different enzyme concentrations.
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Interpretation: A significant shift in IC₅₀ suggests a non-stoichiometric inhibition mechanism like aggregation.
-
-
Time-Dependent Inhibition: Check for time-dependent inhibition which could indicate covalent modification or slow-binding inhibition.
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Protocol: Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate.
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Interpretation: An increase in inhibition with pre-incubation time suggests time-dependent inhibition.
-
Issue 2: High background or reduced signal in fluorescence-based assays.
Possible Cause: this compound may be autofluorescent or may be quenching the fluorescent signal of the reporter molecule.[5][6]
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Protocol: Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for the assay, in the absence of the fluorescent probe.
-
Interpretation: A significant signal indicates autofluorescence.
-
-
Assess Quenching:
-
Protocol: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound.
-
Interpretation: A decrease in the fluorophore's signal in the presence of this compound indicates quenching.
-
-
Spectral Shift:
-
Protocol: If possible, use a fluorophore with excitation and emission wavelengths that are "red-shifted" (longer wavelengths), as interference from natural products is often less pronounced in this region of the spectrum.[6]
-
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo®).
Possible Cause: this compound may be interfering with the chemistry of a specific assay readout. For example, it could interfere with the formazan production in an MTT assay or inhibit the luciferase enzyme in a luminescence-based assay.
Troubleshooting Steps:
-
MTT Assay Interference Control:
-
Protocol: In a cell-free system, mix this compound with MTT and a reducing agent (like NADH) to see if it affects formazan production or the solubility of the formazan product.
-
Interpretation: Changes in absorbance suggest direct interference with the assay chemistry.
-
-
Luciferase Inhibition Control:
-
Protocol: Perform a cell-free luciferase assay with purified luciferase enzyme in the presence and absence of this compound.
-
Interpretation: A decrease in luminescence indicates direct inhibition of the luciferase enzyme.[4]
-
-
Orthogonal Assays:
-
Protocol: Use multiple cytotoxicity assays that rely on different detection methods (e.g., colorimetric, fluorometric, luminometric) to confirm results.[5]
-
Experimental Protocols
Protocol 1: General Assay Interference Counter-Screen
This protocol is designed to identify potential interference from a test compound like this compound in a biochemical assay.
Materials:
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Assay buffer
-
Test compound (this compound) stock solution
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Assay reagents (enzyme, substrate, fluorescent probe, etc.)
-
Non-ionic detergent (e.g., 0.1% Triton X-100)
-
Reducing agent (e.g., 10 mM DTT)
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Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Compound Autofluorescence/Absorbance:
-
Prepare a serial dilution of this compound in assay buffer in a microplate.
-
Read the plate at the excitation and emission wavelengths of your assay (for fluorescence) or at the readout wavelength (for absorbance).
-
-
Quenching/Interference with Readout:
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Prepare wells with the final assay product (e.g., the fluorescent product of an enzyme reaction) at a concentration that gives a mid-range signal.
-
Add a serial dilution of this compound to these wells.
-
Read the plate to see if the signal is diminished (quenching) or enhanced.
-
-
Effect of Detergent:
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Run your primary assay with and without 0.01% Triton X-100 in the assay buffer.
-
Compare the activity of this compound under both conditions.
-
-
Effect of Reducing Agent:
-
Run your primary assay with and without 1 mM DTT in the assay buffer.
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Compare the activity of this compound under both conditions. This is particularly important for assays with enzymes containing critical cysteine residues.
-
Data Interpretation:
| Observation | Potential Interference Mechanism |
| Signal from this compound alone | Autofluorescence or inherent absorbance |
| Decreased signal of assay product | Quenching or absorbance interference |
| Reduced activity in presence of Triton X-100 | Compound aggregation |
| Altered activity in presence of DTT | Redox activity or thiol reactivity |
Visualizations
Caption: A workflow for identifying potential assay interference by this compound.
Caption: Potential mechanisms of this compound interference in a typical enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Best Practices for Working with Gomisin M1 in the Lab: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Gomisin M1 in a laboratory setting. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a lignan, a class of polyphenols, isolated from Schisandra chinensis. It is recognized for its potent anti-HIV activity, with an EC50 value of less than 0.65 μM in H9 T cell lines[1][2]. Emerging research also suggests its potential as an anti-cancer and anti-inflammatory agent, similar to other compounds in the gomisin family[3][4].
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in newly opened, hygroscopic DMSO. Warming and ultrasonic treatment may be necessary to achieve full dissolution. For example, a 10 mM stock solution can be prepared by dissolving 1 mg of this compound in 0.2588 mL of DMSO. It is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C and protected from light. Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month, always protected from light[1].
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to my cell culture medium.
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Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
-
Solution:
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Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
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Increase the volume of media for dilution: Instead of adding a small volume of concentrated stock directly to your culture, first dilute the stock solution in a larger volume of serum-containing medium before adding it to the cells. The serum proteins can help to stabilize the compound and prevent precipitation.
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Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
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Vortex during dilution: Vortex the tube or plate gently while adding the this compound stock to the medium to ensure rapid and even dispersion.
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Issue 2: I am observing inconsistent results in my cell viability assays.
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Cause: Inconsistent results can stem from several factors, including uneven compound distribution, degradation of the compound, or variability in cell seeding density.
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Solution:
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Ensure complete dissolution: Before each experiment, visually inspect your thawed this compound stock solution for any precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved.
-
Aliquot stock solutions: As recommended, use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.
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Proper mixing technique: When treating cells in a multi-well plate, ensure that the this compound-containing medium is mixed thoroughly but gently in each well to guarantee uniform exposure of the cells to the compound.
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Consistent cell seeding: Pay close attention to your cell seeding protocol to ensure a consistent number of cells in each well, as this can significantly impact the final readout of viability assays.
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Issue 3: I am not observing the expected effect on my target signaling pathway.
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Cause: The effect of this compound on specific signaling pathways can be cell-type dependent and may require specific stimulation conditions. Additionally, the timing of treatment and sample collection is critical.
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Solution:
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Optimize treatment time and concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect on your pathway of interest.
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Consider co-treatment: Some studies on related gomisins have shown that their effects on signaling pathways are more pronounced in the presence of an inflammatory stimulus (e.g., LPS) or a growth factor[5][6].
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Check antibody quality: When performing western blotting, ensure that your primary antibodies are validated for the detection of the phosphorylated and total proteins in your specific cell line.
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Positive and negative controls: Always include appropriate positive and negative controls in your experiments to validate your assay and confirm that the observed effects are specific to this compound.
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Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related lignans.
Table 1: Anti-HIV Activity of this compound
| Compound | Cell Line | EC50 (μM) | Therapeutic Index (TI) | Reference |
| This compound | H9 T cells | <0.65 | >68 | [1][2] |
Table 2: Cytotoxic Activity of Related Gomisins in Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| Gomisin K1 | HeLa | 5.46 | [4] |
| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [7] |
| Gomisin L1 | SKOV3 (Ovarian) | 55.05 ± 4.55 | [7] |
| Gomisin L1 | HL-60 (Leukemia) | 82.02 | [7] |
| Gomisin L1 | HeLa (Cervical) | 166.19 | [7] |
| Gomisin M2 | MDA-MB-231 (Breast) | ~57-60 | |
| Gomisin M2 | HCC1806 (Breast) | ~57-60 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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This compound stock solution (10 mM in DMSO)
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Adherent cancer cells of interest
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock. For example, for a final concentration of 10 μM, dilute the stock 1:1000. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 μL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt.
Materials:
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This compound stock solution (10 mM in DMSO)
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Cells of interest
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6-well plates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells by adding 100-200 μL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
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Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Based on studies of related gomisins, this compound may influence several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these potential pathways and a general experimental workflow for their investigation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin M1 hygroscopic properties and handling
Technical Support Center: Gomisin M1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and hygroscopic properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a lignan compound naturally found in plants of the Schisandraceae family.[1][] It is recognized as a potent anti-HIV agent.[1]
Q2: Is this compound a hygroscopic compound?
A2: Yes, information from suppliers indicates that the hygroscopic nature of the solvent, such as DMSO, can significantly impact the solubility of this compound.[1] This suggests that this compound itself is sensitive to moisture.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at -20°C and protected from light.[1][]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][] It is crucial to protect the solutions from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[1]
Q5: What solvents are suitable for dissolving this compound?
A5: DMSO is a commonly used solvent for preparing this compound stock solutions.[1] However, it is critical to use newly opened or anhydrous DMSO to minimize moisture content, as this can affect solubility.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty dissolving this compound | The compound may have absorbed moisture, or the solvent (e.g., DMSO) may contain water. | Use fresh, anhydrous DMSO from a newly opened bottle.[1] Gentle warming and sonication may also aid in dissolution.[1] Ensure the this compound vial is allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
| Precipitation observed in stock solution after storage | The solution may be supersaturated, or temperature fluctuations during storage could have occurred. The presence of water can also reduce solubility. | Before use, bring the vial to room temperature and vortex to ensure any precipitate has redissolved. If precipitation persists, gentle warming may be necessary. Always centrifuge the vial briefly before opening to collect all liquid at the bottom. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage, repeated freeze-thaw cycles, or exposure to light and moisture. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles.[1] Always handle the compound and solutions in a controlled environment with low humidity and protection from light. |
| Visible changes in the appearance of solid this compound (e.g., clumping) | The compound has likely absorbed moisture from the atmosphere. | While the compound may still be usable, its effective concentration could be altered. It is highly recommended to use a fresh, unopened vial for critical experiments. For routine experiments, ensure the compound is thoroughly dried under vacuum before weighing. |
Hygroscopic Properties of this compound
| Parameter | Value |
| Water Absorption vs. Relative Humidity | Data not available. Best practice is to assume high hygroscopicity. |
| Recommendation | Always handle in a dry, inert atmosphere (e.g., in a glovebox). Use a desiccator for short-term storage and for equilibrating the container to room temperature before opening. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Acclimatization: Transfer the vial of solid this compound from the freezer to a desiccator containing a suitable desiccant. Allow the vial to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold compound.
-
Weighing: If possible, perform weighing inside a glovebox with a controlled, low-humidity atmosphere. If a glovebox is not available, work quickly in an area with low ambient humidity.
-
Solvent Addition: Use a freshly opened bottle of anhydrous, high-purity DMSO.[1] Add the required volume of solvent to the vial containing the pre-weighed this compound to achieve the desired concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath or gently warm it to aid dissolution.[1] Visually inspect the solution to ensure complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use, light-protecting vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][] Ensure vials are tightly sealed.
This compound Handling Workflow
References
Technical Support Center: Enhancing the Bioavailability of Gomisin M1 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Gomisin M1.
FAQs: Understanding this compound and its Bioavailability Challenges
Q1: What is this compound and what are its therapeutic potentials?
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1] It has demonstrated a range of biological activities, including potent anti-HIV and anti-cancer properties in preclinical studies.[2][3]
Q2: What are the main challenges in achieving adequate oral bioavailability for this compound?
Like many other lignans from Schisandra chinensis, this compound is a lipophilic compound with poor water solubility.[4] This inherent property limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, it is anticipated to undergo extensive first-pass metabolism in the liver, where enzymes can break it down before it reaches systemic circulation.[4]
Q3: What is the expected oral bioavailability of unprocessed this compound?
Troubleshooting Guide: Overcoming Common Hurdles in this compound In Vivo Studies
This guide addresses specific issues that researchers may encounter during their experiments.
Issue 1: Poor and inconsistent absorption of this compound in animal models.
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Possible Cause: Low aqueous solubility of the compound leading to incomplete dissolution in the gastrointestinal tract.
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Solution: Employ a suitable formulation strategy to enhance solubility and dissolution. Lipid-based formulations are a promising approach for lipophilic compounds like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous media.[4] This increases the surface area for absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix, such as Poloxamer 407, can significantly improve its dissolution rate.[7][8]
-
Nanoparticles: Encapsulating this compound into nanoparticles can improve its stability and bioavailability.[4]
-
Issue 2: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Differences in first-pass metabolism due to genetic variations in metabolic enzymes (e.g., cytochrome P450s) among the animals. Food effects can also contribute to this variability.
-
Solution:
-
Co-administration with a bioenhancer: Compounds like piperine have been shown to inhibit P-glycoprotein and CYP3A4, key players in drug metabolism and efflux, thereby potentially increasing the bioavailability of co-administered drugs.[9][10]
-
Standardize feeding protocols: Ensure that all animals are fasted for a consistent period before dosing and have access to food at the same time post-dosing to minimize food-related variability in absorption.
-
Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.
-
Possible Cause: Low plasma concentrations of the analyte due to poor bioavailability, coupled with an unoptimized analytical method.
-
Solution: Develop and validate a sensitive analytical method, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). A validated method for the related lignan, Gomisin D, in rat plasma can be adapted for this compound.[6] Key steps include optimizing the extraction procedure, chromatographic separation, and mass spectrometric detection parameters.
Quantitative Data Summary
Since direct in vivo pharmacokinetic data for this compound is limited, the following tables summarize data for related Schisandra lignans to provide a comparative reference for what might be achievable with formulation enhancement.
Table 1: Pharmacokinetic Parameters of Gomisin D in Rats
| Parameter | Intravenous (5 mg/kg) | Intragastric (50 mg/kg) |
| Cmax (µg/L) | - | 13,380.3 ± 4,374.8 |
| Tmax (h) | 0.083 ± 0.0 | 0.4 ± 0.2 |
| AUC(0-t) (µg/L·h) | 3,136.2 ± 548.7 | 32,795.6 ± 11,104.6 |
| AUC(0-∞) (µg/L·h) | 3,261.1 ± 600.0 | 35,091.7 ± 8,092.8 |
| t1/2 (h) | 5.0 ± 1.1 | 4.8 ± 0.8 |
| Bioavailability (%) | - | 107.6 |
Data from a study on Gomisin D in rats.[6][11]
Table 2: Effect of Schisandrol B on the Oral Pharmacokinetics of Paclitaxel in Rats
| Treatment Group | Cmax (ng/mL) | AUC(0-24h) (h*ng/mL) | Relative Bioavailability Increase |
| Paclitaxel (30 mg/kg) | 51.7 ± 20.1 | 297.7 ± 110.3 | - |
| Paclitaxel + Schisandrol B (25 mg/kg) | 136.4 ± 35.5 | 838.9 ± 302.1 | ~3-fold |
This table illustrates the bioenhancing effect of a Schisandra lignan on another drug, suggesting a potential mechanism for improving the bioavailability of co-administered compounds.[5]
Experimental Protocols
1. Preparation of a this compound Solid Dispersion Formulation
This protocol is adapted from a method for preparing a lignan-enriched solid dispersion.[7][8]
-
Materials: this compound, Poloxamer 407, Methanol.
-
Procedure:
-
Dissolve this compound and Poloxamer 407 in methanol in a weight ratio of 1:5 (this compound:Poloxamer 407).
-
Vortex the mixture until a clear solution is obtained.
-
Evaporate the methanol under vacuum at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store in a desiccator.
-
2. Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol is adapted from a validated method for Gomisin D.[6]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., another lignan not present in the study).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions (Example):
-
Column: A suitable C18 column (e.g., BEH C18, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-gomisin M1|CAS |DC Chemicals [dcchemicals.com]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 9. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
Long-term stability of Gomisin M1 in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Gomisin M1 in DMSO. Below you will find frequently asked questions, a troubleshooting guide, and an experimental protocol for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability of this compound stock solutions in DMSO, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][] It is also crucial to protect the solution from light.[1][]
Q2: How long can I store this compound as a dry powder?
A2: When stored as a dry powder in a tightly sealed vial, this compound can be stable for up to 24 months at 2-8°C.[3] Another supplier suggests storing the powder at -20°C.[4]
Q3: Can I subject my this compound in DMSO to multiple freeze-thaw cycles?
A3: It is generally recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] While some studies on other compounds have shown no significant loss after multiple freeze-thaw cycles, this has not been specifically verified for this compound.[5][6]
Q4: Is there any quantitative data on the degradation of this compound in DMSO over time?
A4: Currently, there is a lack of publicly available long-term quantitative stability data specifically for this compound in DMSO. The storage recommendations are based on general chemical stability principles and manufacturer guidelines.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color or clarity of the DMSO solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q6: Does the presence of water in DMSO affect the stability of this compound?
A6: While specific data for this compound is unavailable, studies on other compound libraries have shown that the presence of a small percentage of water in DMSO does not necessarily lead to rapid degradation for a majority of compounds.[7] However, since DMSO is hygroscopic (readily absorbs moisture from the air), it is good practice to use anhydrous DMSO and handle it in a dry environment to minimize water content.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Ensure storage at the recommended temperature (-80°C for long-term, -20°C for short-term) and protection from light.[1] 4. If the problem persists, consider performing a stability check using an analytical method like HPLC. |
| Precipitate observed in the this compound stock solution after thawing. | The concentration of this compound may exceed its solubility in DMSO at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, the solution may be supersaturated. Consider preparing a new stock at a slightly lower concentration. |
| Discoloration of the this compound DMSO stock solution. | Potential chemical degradation of this compound or contamination. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Ensure proper storage conditions are maintained. |
Stability Data Summary
| Form | Solvent | Storage Temperature | Duration | Source |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][] |
| Powder | N/A | 2-8°C | Up to 24 months | [3] |
| Powder | N/A | -20°C | Not specified | [4] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the long-term stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
2. Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber-colored vials to protect from light.
-
Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Time Points for Analysis:
-
Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
4. HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in an appropriate mobile phase.
-
Analyze the sample by a validated HPLC method with UV detection at the wavelength of maximum absorbance for this compound.
-
The mobile phase and column should be chosen to achieve good separation of the this compound peak from any potential degradants.
5. Data Analysis:
-
At each time point, calculate the percentage of this compound remaining by comparing the peak area of the stored sample to the peak area of the sample at Day 0.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100
Visualizations
Caption: Experimental workflow for assessing this compound stability in DMSO.
Caption: Factors influencing the stability of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. R(+)-Gomisin M1 | CAS:82467-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. (-)-gomisin M1|MSDS [dcchemicals.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Gomisin M1 and Gomisin L1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Stereoisomeric Lignans
Gomisin M1 and Gomisin L1, stereoisomers isolated from Schisandra chinensis, have emerged as compounds of interest in anticancer research. As dibenzocyclooctadiene lignans, they share a core chemical structure but differ in their three-dimensional arrangement, a subtlety that can lead to significant variations in biological activity. This guide provides a comparative overview of their anticancer effects, supported by available experimental data, to aid researchers in the fields of oncology and natural product chemistry.
Quantitative Comparison of Cytotoxic Activity
The primary measure of a compound's direct anticancer effect is its cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). The available data for this compound and Gomisin L1, while not from a single head-to-head study, allows for a preliminary comparison across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | 55.38 | [1] |
| HeLa | Cervical Cancer | 17.15 - 32.83 | [1] | |
| HepG2 | Liver Hepatocellular Carcinoma | 27.26 | [1] | |
| A549 | Lung Carcinoma | > 10 | [1] | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | [2] |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [2] | |
| HL-60 | Promyelocytic Leukemia | 82.02 | [2] | |
| HeLa | Cervical Cancer | 166.19 | [2] | |
| MCF7 | Breast Cancer | > 200 | [2] |
Note: The data for this compound is primarily sourced from a commercial supplier and lacks the detailed experimental context of peer-reviewed studies. The IC50 values for Gomisin L1 are from a dedicated academic study. Direct comparison should be approached with caution due to potential variations in experimental protocols.
Mechanisms of Anticancer Action
Gomisin L1: Induction of Apoptosis via Oxidative Stress
Research has elucidated a clear mechanism of action for Gomisin L1's anticancer effects, particularly in human ovarian cancer cells.[2] The primary pathway involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).[2]
Key mechanistic findings for Gomisin L1 include:
-
ROS Production: Gomisin L1 treatment leads to a significant increase in intracellular ROS levels.[2]
-
NADPH Oxidase (NOX) Involvement: The production of ROS is mediated by the enzyme NADPH oxidase. Inhibition of NOX has been shown to attenuate the apoptotic effects of Gomisin L1.[2]
-
Apoptosis Induction: The accumulation of ROS triggers the apoptotic cascade, leading to cancer cell death. This effect is not associated with cell cycle arrest.[2]
Caption: Signaling pathway of Gomisin L1-induced apoptosis in cancer cells.
This compound: Limited Mechanistic Data
Currently, there is a lack of in-depth, peer-reviewed studies detailing the specific signaling pathways involved in this compound's anticancer activity. While it exhibits cytotoxicity against several cancer cell lines, the underlying molecular mechanisms remain to be fully investigated.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Cell Viability Assay (MTT Assay) for Gomisin L1
The cytotoxic effects of Gomisin L1 on ovarian cancer cells (A2780 and SKOV3) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Protocol:
-
Cell Seeding: Ovarian cancer cells were seeded in a 96-well plate at a density of 0.8 × 10³ cells per well and incubated for 24 hours.[2]
-
Compound Treatment: Various concentrations of Gomisin L1 (ranging from 3.12 to 100 µM) were added to the wells, and the cells were cultured for an additional 48 hours.[2]
-
MTT Addition: 25 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated at 37°C for 4 hours.[2]
-
Formazan Solubilization: The resulting formazan crystals were dissolved.
-
Absorbance Measurement: The absorbance was measured to determine cell viability and calculate the IC50 values.
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion and Future Directions
The available evidence suggests that both this compound and Gomisin L1 possess anticancer properties, exhibiting cytotoxic effects against a range of cancer cell lines. Gomisin L1 has a well-defined mechanism of action in ovarian cancer, inducing apoptosis through a ROS-mediated pathway dependent on NADPH oxidase.
The primary gap in the current knowledge is the lack of direct comparative studies between this compound and Gomisin L1. Such studies, conducted under identical experimental conditions, are essential for a definitive assessment of their relative potencies and therapeutic potential. Furthermore, comprehensive research into the molecular mechanisms underlying this compound's anticancer effects is warranted. Future investigations should aim to:
-
Conduct head-to-head comparisons of this compound and Gomisin L1 against a broad panel of cancer cell lines.
-
Elucidate the signaling pathways involved in this compound-induced cytotoxicity.
-
Evaluate the in vivo efficacy and safety of both compounds in preclinical cancer models.
A deeper understanding of the structure-activity relationship between these stereoisomers will be invaluable for the development of novel, lignan-based anticancer therapeutics.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans overcome drug resistance in lung cancer cells--study of structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin M1 vs. AZT: A Comparative Analysis of Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 activities of the natural product Gomisin M1 and the well-established antiretroviral drug Azidothymidine (AZT). The following sections present a summary of their quantitative performance in antiviral assays, detailed experimental methodologies, and a visualization of their mechanisms of action.
Quantitative Comparison of Anti-HIV-1 Activity
The efficacy of this compound and AZT against HIV-1 has been evaluated in vitro using human T-cell lines. The following table summarizes the key quantitative data from these studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate experiments. Methodological variations between studies, such as the specific cell line and virus strain used, can influence the results.
| Parameter | This compound | AZT (Zidovudine) | Reference Compound: Halogenated Gomisin J Derivative (1506) |
| 50% Effective Concentration (EC50) | <0.65 µM (in H9 cells)[1][2] | 0.015 - 6.7 µM (against clinical isolates) | 0.1 - 0.5 µM (in MT-4 cells)[3][4] |
| 50% Cytotoxic Concentration (CC50) | 44.5 µM (in H9 cells)[1] | >10 µM | Not explicitly stated, but indicated to be low. |
| Therapeutic Index (TI) / Selectivity Index (SI) | >68[1][2] | Varies depending on isolate | >300[3][4] |
| Mechanism of Action | Inhibition of HIV-1 Reverse Transcriptase (presumed) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3][4] |
| Cell Line Used | H9 T-cells[1][2] | Various, including MT-4 cells and primary human mononuclear phagocytes | MT-4 T-cells[3][4] |
Experimental Protocols
The data presented above are typically generated using the following standard anti-HIV assay protocols:
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on the host cells.
-
Cell Culture: Human T-cell lines (e.g., MT-4, H9) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compound (this compound or AZT) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the various concentrations of the test compound. A control group of untreated cells is also maintained.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the anti-HIV assay (typically 3-5 days).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells, which correlates with cell number. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the CC50 value is calculated as the concentration that reduces cell viability by 50% compared to the untreated control.
Anti-HIV Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is determined to measure the compound's ability to inhibit HIV-1 replication.
-
Cell Infection: Target cells (e.g., MT-4 or H9) are infected with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound. Control groups include infected-untreated cells and uninfected-untreated cells.
-
Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring a viral marker, such as:
-
p24 Antigen Capture ELISA: This assay measures the concentration of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the supernatant.
-
Syncytia Formation: For some HIV-1 strains and cell lines, infection leads to the formation of multinucleated giant cells (syncytia), which can be counted under a microscope.
-
-
Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration, and the EC50 value is calculated as the concentration that inhibits viral replication by 50% compared to the infected-untreated control.
Therapeutic Index (TI) Calculation
The Therapeutic Index (also known as the Selectivity Index, SI) is a measure of the compound's safety and is calculated as the ratio of its cytotoxicity to its anti-HIV activity:
TI = CC50 / EC50
A higher TI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.
Mandatory Visualizations
Mechanism of Action: this compound (presumed) vs. AZT
Caption: Mechanisms of HIV-1 reverse transcriptase inhibition by this compound and AZT.
Experimental Workflow for Anti-HIV Drug Screening
Caption: General experimental workflow for determining the anti-HIV activity of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Gomisin A and Paclitaxel in Ovarian Cancer Cells
A Comparative Guide for Researchers
Initial searches for the synergistic effects of Gomisin M1 and paclitaxel did not yield specific data. This guide therefore focuses on the well-documented synergistic relationship between a related lignan, Gomisin A, and paclitaxel in ovarian cancer cell lines. The findings presented here provide a strong framework for potential investigations into this compound.
The combination of paclitaxel (PTX), a first-line chemotherapeutic agent for ovarian cancer, with Gomisin A (GA), a bioactive component isolated from Schisandra chinensis, has demonstrated a significant enhancement of antitumor effects in preclinical studies.[1][2] This guide provides a comparative analysis of the cellular responses to paclitaxel alone versus its combination with Gomisin A, supported by experimental data and detailed methodologies.
Comparative Efficacy of Gomisin A and Paclitaxel Combination
The synergistic action of Gomisin A and paclitaxel results in enhanced inhibition of cancer cell proliferation and arrests the cell cycle more effectively than either agent alone.
Table 1: Effect of Gomisin A and Paclitaxel on the Proliferation of Ovarian Cancer Cells
| Treatment Group | SKOV3 Cell Proliferation Inhibition Rate (%) | A2780 Cell Proliferation Inhibition Rate (%) |
| Control | 0 | 0 |
| Paclitaxel (PTX) | Data not specified | Data not specified |
| Gomisin A (GA) + PTX | Significantly higher than PTX alone | Significantly higher than PTX alone |
Note: The referenced study confirmed that Gomisin A enhanced the inhibitory effect of paclitaxel on the proliferation of SKOV3 and A2780 ovarian cancer cells, though specific percentage values for PTX alone were not provided in the abstract.[1][2]
Table 2: Effect of Gomisin A and Paclitaxel on Cell Cycle Distribution in Ovarian Cancer Cells
| Treatment Group | Cell Population in G2/M Phase (SKOV3 cells) | Cell Population in G2/M Phase (A2780 cells) |
| Control | Baseline | Baseline |
| Paclitaxel (PTX) | Significantly increased vs. Control | Significantly increased vs. Control |
| Gomisin A (GA) + PTX | Significantly enhanced accumulation vs. PTX alone | Significantly enhanced accumulation vs. PTX alone |
This table summarizes the findings that the combination of Gomisin A and paclitaxel leads to a more pronounced G2/M phase arrest in ovarian cancer cells compared to paclitaxel treatment alone.[1]
Interestingly, the synergistic effect of Gomisin A and paclitaxel on cell cycle arrest does not appear to be primarily mediated by an increase in apoptosis. While the combination treatment did show a significant increase in apoptosis compared to the control group, it was not significantly different from the apoptotic rate observed with paclitaxel alone.[1]
Underlying Molecular Mechanisms
The enhanced antitumor effect of the Gomisin A and paclitaxel combination is attributed to the modulation of reactive oxygen species (ROS) and cell cycle regulatory proteins.[1][2] Paclitaxel is known to induce mitotic arrest by stabilizing microtubules.[3][4][5] Gomisin A appears to potentiate this effect by reducing intracellular ROS levels. This reduction in ROS further inhibits cell cycle progression through the downregulation of key cell cycle proteins, Cyclin B1 and CDK4.[1][2]
Caption: Signaling pathway of Gomisin A and paclitaxel synergy.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of Gomisin A and paclitaxel.
1. Cell Culture Human ovarian cancer cell lines, SKOV3 and A2780, were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
2. MTT Assay for Cell Proliferation Cells were seeded in 96-well plates and treated with paclitaxel, Gomisin A, or a combination of both for a specified period. Subsequently, MTT solution was added to each well and incubated. After incubation, the formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader to determine the rate of cell proliferation inhibition.[1][2]
3. Flow Cytometry for Cell Cycle Analysis Treated and untreated cells were harvested, washed, and fixed in ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
4. Western Blot Analysis Total protein was extracted from the treated and untreated cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Cyclin B1, CDK4, and a loading control (e.g., β-actin). After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.[1]
Caption: Workflow for assessing Gomisin A and paclitaxel synergy.
Conclusion
The combination of Gomisin A with paclitaxel presents a promising strategy to enhance the therapeutic efficacy of paclitaxel in ovarian cancer. The synergistic effect is primarily achieved through the potentiation of G2/M cell cycle arrest, mediated by the downregulation of ROS and key cell cycle regulatory proteins. These findings underscore the potential of utilizing natural compounds like Gomisins to chemosensitize cancer cells to conventional chemotherapeutic agents. Further research is warranted to investigate if this compound exhibits similar synergistic properties with paclitaxel.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel induces primary and postmitotic G1 arrest in human arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Gomisin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Gomisin M1 and its analogs, focusing on their structure-activity relationships (SAR) primarily concerning their anti-HIV activity. Insights into other biological effects such as cytotoxicity, neuroprotective, and hepatoprotective activities are also discussed to offer a broader perspective on this promising class of dibenzocyclooctadiene lignans.
Core Structure of Gomisin Analogs
This compound and its related analogs belong to the family of dibenzocyclooctadiene lignans, characterized by a unique tricyclic core. The numbering of the carbon atoms in this core is crucial for understanding the structure-activity relationships discussed below.
Anti-HIV Activity: A Comparative Analysis
This compound has been identified as a potent anti-HIV agent, with an EC50 value of less than 0.65 μM in H9 T cell lines[1]. While comprehensive SAR studies on a series of this compound analogs are not extensively available, research on the closely related Gomisin J provides significant insights into how structural modifications may impact anti-HIV activity. A study on halogenated Gomisin J derivatives has demonstrated that substitutions on the aromatic rings can dramatically influence their potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase[2][3].
Key Structural Modifications and Their Impact on Anti-HIV Activity
| Compound/Analog | Modification | EC50 (µM) | Cell Line | Key Findings |
| This compound | - | <0.65 | H9 T cells | Potent anti-HIV-1 activity[1]. |
| Gomisin J | Parent Compound | - | MT-4 cells | Baseline activity. |
| Compound 1506 (4,9-dibromo-Gomisin J) | Bromination at C4 and C9 | 0.1 - 0.5 | MT-4 cells | Significantly increased anti-HIV-1 activity[2][3]. |
| Iodinated Gomisin J | Iodination at C4 and C9 | - | - | Increased RT inhibitory and cytoprotective activity[2]. |
| Chlorinated Gomisin J | Chlorination at C4 and C9 | - | - | Increased RT inhibitory and cytoprotective activity[2]. |
The study on halogenated Gomisin J derivatives revealed that the introduction of halogens (iodine, bromine, and chlorine) at the C4 and C9 positions of the dibenzocyclooctadiene core significantly enhances the inhibitory activity against HIV-1 reverse transcriptase (RT) and the cytoprotective effects[2]. The bromine derivative, in particular, was found to be a potent inhibitor of HIV-1's cytopathic effects[2][3]. This suggests that modifications at these positions on the aromatic rings of this compound could similarly modulate its anti-HIV potency.
Broader Biological Activities of Gomisin Analogs
Beyond their anti-HIV potential, various Gomisin analogs have been investigated for a range of other biological activities.
Cytotoxicity
While not the primary focus of most studies on this compound, some cytotoxicity data is available for related compounds. For instance, Gomisin A has been shown to enhance the cytotoxic effects of certain Pgp substrates in multidrug-resistant cancer cells[4]. This suggests a potential role for Gomisin analogs in overcoming drug resistance in cancer therapy.
Neuroprotective Effects
Several Gomisin analogs have demonstrated neuroprotective properties. A recent study in 2024 highlighted the neuroprotective effects of Gomisin N in Alzheimer's disease models by targeting GSK3β and activating the Nrf2 signaling pathway[5]. This indicates that the dibenzocyclooctadiene scaffold could be a valuable template for developing novel neuroprotective agents.
Hepatoprotective Effects
The hepatoprotective activity of Gomisins has also been a subject of investigation. Gomisin A has been shown to have a protective effect against acute liver injury by mitigating oxidative stress and inflammation[6]. Similarly, both Gomisin A and Gomisin N have demonstrated hepatoprotective activity against chemically induced hepatocyte injury[7]. These findings underscore the potential of this class of compounds in liver therapeutics. A 2008 study further detailed the anti-apoptotic and hepatoprotective effects of gomisin A in a mouse model of fulminant hepatic failure[8].
Photoprotective and Anti-melanogenic Properties
A comparative study of Gomisin D, J, and O revealed their potential in skin protection. Gomisin D and J, in particular, showed photoprotective effects in keratinocytes by improving cell viability and reducing LDH release and intracellular ROS production after UVA and UVB irradiation. Gomisin D also exhibited anti-melanogenic properties[9].
Experimental Protocols
Anti-HIV Activity Assay (Based on Halogenated Gomisin J Study)
-
Cell Lines: MT-4 human T cells and acutely HIV-1-infected H9 cells were used[2].
-
Method: The cytopathic effect of HIV-1 on MT-4 cells was measured. The 50% effective dose (EC50) was determined as the concentration of the compound that inhibited the viral cytopathic effect by 50%[2]. For H9 cells, the prevention of p24 antigen production was quantified[2].
-
Reverse Transcriptase (RT) Assay: The inhibitory activity of the compounds on HIV-1 RT was measured in vitro[2]. A mutant HIV strain resistant to a Gomisin J derivative was found to have a mutation in the RT-coding region, confirming RT as the target[2].
Hepatoprotective Activity Assay (Gomisin A)
-
Animal Model: Rats with carbon tetrachloride (CCl4)-induced acute liver injury were used[6].
-
Method: The hepatoprotective effect was assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as by histological examination of liver tissue[6]. The study also measured hepatic lipid peroxidation and superoxide dismutase activity to evaluate the antioxidant effect[6]. The anti-inflammatory effect was determined by measuring the mRNA levels of inflammatory mediators like TNF-α and IL-1β, and the protein levels of NF-κB[6].
Visualizing the Structure-Activity Relationship and Experimental Workflow
Logical Relationship of Gomisin J Halogenation and Anti-HIV Activity
Caption: SAR of Halogenated Gomisin J Analogs.
Experimental Workflow for Anti-HIV Activity Screening
Caption: Anti-HIV Activity Screening Workflow.
Conclusion
The available evidence strongly suggests that the dibenzocyclooctadiene lignan scaffold, exemplified by this compound and its analogs, holds significant therapeutic potential. The potent anti-HIV activity of this compound, coupled with the insightful SAR data from halogenated Gomisin J derivatives, provides a clear path for the rational design of novel and more effective anti-HIV agents. The observed neuroprotective, hepatoprotective, and cytotoxic activities of other Gomisin analogs further broaden the therapeutic landscape for this class of natural products. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to delineate a more precise structure-activity relationship and unlock their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the photo-protective and anti-melanogenic properties of gomisin D, J and O - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Gomisin M1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gomisin M1, a lignan isolated from Schisandra chinensis, has demonstrated promising therapeutic potential as both a potent anti-HIV agent and a modulator of microRNA (miRNA) biogenesis with anti-cancer properties, particularly in hepatocellular carcinoma (HCC). This guide provides a comparative analysis of this compound's performance against established alternatives, supported by experimental data and detailed methodologies for target validation.
Anti-HIV Activity: Targeting HIV-1 Reverse Transcriptase
Comparative Performance: this compound vs. Zidovudine (AZT)
To contextualize the anti-HIV potency of this compound, we compare its effective concentration with that of Zidovudine (AZT), a widely used nucleoside reverse transcriptase inhibitor (NRTI).
| Compound | Type | Mechanism of Action | EC50 / IC50 (HIV-1) |
| This compound | NNRTI (putative) | Non-competitive inhibition of HIV-1 reverse transcriptase by binding to an allosteric site. | < 0.65 μM (EC50)[1][2] |
| Zidovudine (AZT) | NRTI | Competitive inhibition of HIV-1 reverse transcriptase and chain termination upon incorporation into viral DNA.[5][6][7][8] | 0.003 to > 2.0 μM (IC50)[9] |
Note: EC50 represents the concentration of a drug that gives half-maximal response, while IC50 is the concentration that inhibits a biological process by 50%. The wide range for Zidovudine's IC50 reflects the emergence of resistant viral strains.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
Validating the direct inhibition of HIV-1 RT by this compound can be achieved through a commercially available or in-house developed enzymatic assay.
Objective: To determine the in vitro inhibitory activity of this compound on HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Control inhibitors (e.g., Nevirapine for NNRTI, AZT-triphosphate for NRTI)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the reaction buffer, template/primer, and dNTPs.
-
Add the diluted this compound or control inhibitors to the respective wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the incorporated radioactivity or fluorescence using a suitable reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Anti-Cancer Activity: Modulation of miRNA Biogenesis via TARBP2
Recent studies have unveiled a novel anti-cancer mechanism for a derivative of this compound, which involves the modulation of miRNA biogenesis. This derivative has been shown to bind to the TAR RNA-binding protein 2 (TARBP2), a key component of the Dicer complex responsible for processing pre-miRNAs into mature miRNAs. By enhancing the binding of pre-miRNAs to TRBP, this compound promotes the production of tumor-suppressive miRNAs, leading to the inhibition of cancer cell growth.
Comparative Performance: this compound Derivative vs. Enoxacin
Enoxacin, a fluoroquinolone antibiotic, is a known modulator of miRNA processing that also functions by enhancing the interaction between TRBP and pre-miRNAs.
| Compound | Mechanism of Action | Effect on miRNA Biogenesis |
| This compound Derivative | Binds to TARBP2, enhancing its affinity for pre-miRNAs.[10] | Promotes the maturation of tumor-suppressive miRNAs.[10] |
| Enoxacin | Binds to TARBP2 and increases its binding affinity for pre-miRNAs.[11][12][13][14][15] | Enhances the production of a broad range of miRNAs, including many with tumor-suppressor functions.[11][14][15] |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for TRBP-Dicer Interaction
To validate the interaction of this compound with the Dicer complex, a Co-IP experiment can be performed to assess whether this compound affects the interaction between TARBP2 and Dicer.
Objective: To determine if this compound influences the interaction between TARBP2 and Dicer in cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TARBP2 for immunoprecipitation
-
Antibody against Dicer for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Culture HCC cells to 80-90% confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TARBP2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Dicer antibody to detect the presence of Dicer in the immunoprecipitated TARBP2 complex.
-
Analyze the results to determine if this compound treatment alters the amount of Dicer co-immunoprecipitated with TARBP2.
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of this compound, the following diagrams illustrate the proposed signaling pathways and a representative experimental workflow for target validation.
Caption: Proposed mechanism of this compound's anti-HIV activity.
Caption: Putative anti-cancer mechanism of a this compound derivative.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a promising natural product with dual therapeutic potential. Its anti-HIV activity is likely mediated through the inhibition of HIV-1 reverse transcriptase, with a potency comparable to established drugs like Zidovudine. Furthermore, derivatives of this compound have been shown to modulate miRNA biogenesis by targeting TARBP2, suggesting a novel mechanism for its anti-cancer effects. The experimental protocols and validation strategies outlined in this guide provide a framework for further investigation into the precise molecular targets of this compound and for advancing its development as a potential therapeutic agent. Direct experimental validation of this compound's interaction with these targets is a critical next step to solidify these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Zidovudine | aidsmap [aidsmap.com]
- 8. nbinno.com [nbinno.com]
- 9. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (−)-Gomisin M1 derivative 13j (Yunnan University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Gomisin Isomers
Gomisin isomers, a class of dibenzocyclooctadiene lignans isolated from Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These compounds exhibit a range of biological effects, including anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer properties. This guide provides a comparative analysis of the biological effects of several key Gomisin isomers, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Comparative Biological Activities
The biological activities of Gomisin isomers can vary significantly, often due to subtle differences in their chemical structures. Below is a summary of the comparative effects of some of the most studied isomers.
Anti-inflammatory Effects
A comparative study on the anti-inflammatory effects of Gomisin J, Gomisin N, and Schisandrin C in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells revealed that all three compounds could reduce the production of nitric oxide (NO), a key inflammatory mediator.[1][2] Their inhibitory effects are attributed to the blockage of the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[1][2]
Another study comparing Schisandrin C and Gomisin N in LPS-induced RAW 264.7 macrophages showed that while Schisandrin C significantly inhibited the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, Gomisin N only suppressed IL-6.[3] Furthermore, Schisandrin C was found to prevent the activation of the NLRP3 inflammasome complex, an effect not observed with Gomisin N.[4]
Anticancer and Pro-apoptotic Effects
Gomisin isomers have demonstrated significant potential as anticancer agents, with their efficacy varying between different cancer cell lines and isomers.
In a study on TRAIL-induced apoptosis in human cervical cancer (HeLa) cells, Gomisin N was found to significantly enhance apoptosis, while Gomisin A had a negligible effect.[5][6] At a concentration of 100 µM, Gomisin N in combination with TRAIL reduced cell viability to 7%, whereas TRAIL alone only reduced it to 81%.[6] This enhanced pro-apoptotic effect of Gomisin N is mediated through the reactive oxygen species (ROS)-mediated upregulation of death receptors DR4 and DR5.[6][7]
Gomisin J has been shown to exert a stronger cytotoxic effect on MCF7 and MDA-MB-231 breast cancer cells compared to the normal MCF10A cell line.[8] It induces both necroptosis and apoptosis, with a more pronounced necroptotic effect in apoptosis-resistant MCF7 cells.[8]
Gomisin N has also been investigated for its anti-liver cancer effects, where it reduces cell viability and triggers apoptosis in liver cancer cell lines by inhibiting the PI3K-Akt pathway and regulating the mTOR-ULK1 pathway.[9][10][11]
Antihypertensive and Vasodilatory Effects
A comparative study on the vasodilatory and antihypertensive effects of Gomisin J and Gomisin A in angiotensin II-induced hypertensive mice demonstrated that the effects of Gomisin J were more prominent than those of Gomisin A.[12] Both compounds exert their effects by preserving vascular nitric oxide (NO) bioavailability and endothelial nitric oxide synthase (eNOS) function, as well as inhibiting the production of reactive oxygen species (ROS).[12][13]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological effects of various Gomisin isomers.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Gomisin J | RAW 264.7 | NO Production | Inhibition | Not specified | [1][2] |
| Gomisin N | RAW 264.7 | NO Production | Inhibition | Not specified | [1][2] |
| Schisandrin C | RAW 264.7 | NO Production | Inhibition | Not specified | [1][2] |
| Gomisin N | RAW 264.7 | IL-6 Production | Suppression | 1, 10, 100 µM | [3] |
| Schisandrin C | RAW 264.7 | IL-1β, IL-6, TNFα | Inhibition | 1, 10, 100 µM | [3] |
Table 2: Comparative Anticancer Activity (IC50 Values)
| Isomer | Cell Line | IC50 Value (µM) | Reference |
| Gomisin A | GH3 (pituitary) | 6.2 (peak INa), 0.73 (end-pulse INa) | [14] |
| Gomisin A | INS-1 (pancreatic) | 5.9 (peak INa), 0.84 (end-pulse INa) | [14] |
Table 3: Comparative Pro-apoptotic Activity in HeLa Cells
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [6] |
| TRAIL (100 ng/ml) | 81 | [6] |
| Gomisin N (100 µM) + TRAIL (100 ng/ml) | 7 | [6] |
| Gomisin A (100 µM) + TRAIL (100 ng/ml) | No significant enhancement | [5][6] |
Signaling Pathways and Mechanisms of Action
The biological effects of Gomisin isomers are mediated through the modulation of various signaling pathways.
Gomisin A: Anti-aging Effects
Gomisin A has been shown to modulate aging processes in human diploid fibroblast cells by inhibiting the mitogen-activated protein kinase (MAPK) pathway and the translocation of nuclear factor kappa B (NF-κB) to the nucleus.[15] This leads to a reduction in the production of pro-inflammatory molecules and reactive oxygen species.[15]
Caption: Gomisin A Anti-Aging Signaling Pathway.
Gomisin G: Amelioration of Muscle Atrophy
Gomisin G improves muscle strength and counteracts disuse muscle atrophy by enhancing mitochondrial biogenesis.[16][17] This is achieved through the activation of the Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[16][17]
Caption: Gomisin G Muscle Atrophy Amelioration Pathway.
Gomisin N: Anti-liver Cancer Effects
The anticancer activity of Gomisin N in liver cancer is mediated by the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and the regulation of the mammalian target of rapamycin (mTOR)-ULK1 pathway, which leads to apoptosis and inhibition of autophagy.[9][10][11]
Caption: Gomisin N Anti-liver Cancer Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Gomisin isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-MAPK, cleaved caspase-3, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with LPS in the presence or absence of Gomisin isomers.
-
Supernatant Collection: Collect the cell culture supernatant after the treatment period.
-
Griess Reagent Addition: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for a short period to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
Conclusion
The comparative analysis of Gomisin isomers reveals a spectrum of potent biological activities with therapeutic potential. Gomisin N and J exhibit strong anti-inflammatory and pro-apoptotic effects, while Gomisin G shows promise in combating muscle atrophy. Gomisin A demonstrates significant anti-aging properties. The varying efficacy and mechanisms of action among the isomers underscore the importance of structure-activity relationship studies in optimizing their therapeutic applications. Further research involving direct, head-to-head comparisons of a wider range of Gomisin isomers in standardized experimental models is warranted to fully elucidate their relative potencies and guide the development of novel therapeutic agents.
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 12. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive effect of gomisin A from Schisandra chinensis on angiotensin II-induced hypertension via preservation of nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of Schisandra Lignans: A Case Study of Gomisin D and Deoxyschizandrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will objectively compare the available data on the physicochemical properties, in vitro permeability, and in vivo pharmacokinetics of these compounds to offer a valuable framework for researchers. By presenting the experimental data and detailed methodologies, this guide aims to facilitate a deeper understanding of the biopharmaceutical properties of this important class of natural compounds.
Physicochemical and Biopharmaceutical Properties
A summary of the key physicochemical and pharmacokinetic parameters for Gomisin D and Deoxyschizandrin is presented below. This data is essential for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of these lignans.
| Property | Gomisin D | Deoxyschizandrin | Reference |
| Chemical Formula | C₂₈H₃₄O₁₀ | C₂₄H₃₂O₆ | [1][2] |
| Molecular Weight | 530.56 g/mol | 416.51 g/mol | [2][3] |
| LogP (XlogP3-AA) | Not Available | 5.3 | [4] |
| Water Solubility | Soluble in DMSO, Chloroform, etc. | Low water solubility | [1][5] |
| In Vitro Permeability | Not Available | P-gp inhibitory activity in Caco-2 cells | |
| Bioavailability (rat) | 107.6% (oral) | Not Available | |
| Cmax (rat, 50 mg/kg oral) | 32,795.6 ± 11,104.6 µg·L⁻¹·h⁻¹ (AUC₀-t) | Not Available | |
| Tmax (rat, 50 mg/kg oral) | 3.0 ± 1.2 h | Not Available | |
| t½ (rat, 50 mg/kg oral) | 5.6 ± 2.0 h | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vivo Pharmacokinetic Study of Gomisin D in Rats
This protocol describes the determination of pharmacokinetic parameters of Gomisin D following oral and intravenous administration in rats.
1. Animal Model:
-
Male Sprague-Dawley rats are used for the study.
-
Animals are housed in a controlled environment with free access to food and water.
-
Prior to dosing, rats are fasted overnight with free access to water.
2. Dosing:
-
Intravenous (IV) Administration: Gomisin D is dissolved in a suitable vehicle (e.g., a mixture of PEG 400, ethanol, and saline) and administered via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Oral (PO) Administration: Gomisin D is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose (e.g., 50 mg/kg)[6][7].
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing[8].
-
Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of Gomisin D are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
The chromatographic separation is achieved on a C18 column with a gradient mobile phase.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.
In Vitro Caco-2 Permeability Assay for Schisandra Lignans
This protocol outlines the procedure for assessing the intestinal permeability of Schisandra lignans using the Caco-2 cell monolayer model.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[9][10].
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.
2. Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer, and the cells are equilibrated.
-
The test compound (e.g., a Schisandra lignan) is added to the donor chamber (either AP for absorption or BL for efflux studies) at a specific concentration.
-
Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
The volume of the collected sample is replaced with fresh transport buffer.
3. Analytical Method:
-
The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µg/mL).
-
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp)[11][12].
Visualizations
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows of the described experimental protocols and the logical relationship in an IVIVC study.
References
- 1. gomisin D | 60546-10-3 [chemicalbook.com]
- 2. Deoxyschizandrin | C24H32O6 | CID 43595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. deoxyschizandrin, 61281-38-7 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. Permeability and conjugative metabolism of flaxseed lignans by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Gomisin M1: A Potential Challenger to Established Non-Nucleoside Reverse Transcriptase Inhibitors
For Immediate Release
In the ongoing search for novel and effective antiretroviral agents, the natural lignan compound Gomisin M1 has emerged as a promising candidate with potent anti-HIV activity. This guide provides a head-to-head comparison of this compound with other established non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. While direct comparative studies are limited, this analysis synthesizes available data to highlight the standing of this compound in the current landscape of HIV therapeutics.
Performance Snapshot: this compound vs. Select NNRTIs
Quantitative data on the anti-HIV-1 activity of this compound and other NNRTIs are summarized below. It is crucial to note that these values are compiled from various studies and a direct, definitive comparison requires evaluation under identical experimental conditions.
| Compound | EC50 (µM) | Cell Line | Virus Strain | Therapeutic Index (TI) | Citation(s) |
| This compound | <0.65 | H9 T cells | HIV-1 | >68 | [1] |
| Nevirapine | 0.004 - 0.2 | Various | HIV-1 | Variable | [2] |
| Efavirenz | 0.0015 - 0.0035 | Various | HIV-1 | Variable | [3] |
| Etravirine | 0.001 - 0.004 | Various | HIV-1 | Variable | [1] |
| Rilpivirine | 0.0004 - 0.0012 | Various | HIV-1 | Variable | [1] |
| Delavirdine | 0.01 - 0.1 | Various | HIV-1 | Variable | [2] |
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher TI indicates a more favorable safety profile.
Mechanism of Action: The NNRTI Pathway
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a non-essential, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[4][5] This binding induces a conformational change in the enzyme's active site, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[6][7] Halogenated derivatives of Gomisin J, a related lignan, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting a similar mechanism for this compound.[8]
Caption: Mechanism of action of NNRTIs in the HIV-1 replication cycle.
Experimental Protocols
The determination of the anti-HIV activity of compounds like this compound and other NNRTIs involves standardized in vitro assays. A common method is the cell-based HIV-1 replication assay.
In Vitro Anti-HIV-1 Replication Assay (Example Protocol)
1. Cell Culture and Virus Preparation:
-
Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., H9, MT-4, CEM-SS) are cultured under standard conditions (37°C, 5% CO2).[1][7]
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) is propagated in these cells, and the virus stock is harvested and titrated.[3]
2. Compound Preparation:
-
This compound and reference NNRTIs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
3. Infection and Treatment:
-
Cells are seeded in 96-well plates and treated with the various concentrations of the test compounds.
-
A predetermined amount of HIV-1 is added to the wells to infect the cells.
-
Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiretroviral drug (e.g., Nevirapine, Efavirenz).
4. Incubation and Assay Endpoint:
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
The extent of viral replication is quantified using various methods:
-
p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant.[3]
-
MTT Assay: Assesses the cytopathic effect of the virus by measuring the metabolic activity of viable cells. Uninfected or protected cells will have higher metabolic activity.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase gene upon successful replication. The amount of light produced is proportional to the level of viral replication.[1]
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.[9][10]
-
5. Data Analysis:
-
The results are used to calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%. This is typically determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for in vitro anti-HIV-1 drug screening.
Resistance Profile
A significant challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains.[2] Resistance to NNRTIs is often conferred by single point mutations in the NNRTI binding pocket of the reverse transcriptase enzyme. Common mutations include K103N, Y181C, and G190A.[2][11]
The resistance profile of this compound has not been extensively characterized. However, studies on a halogenated Gomisin J derivative showed that a mutant HIV strain resistant to this compound possessed a mutation at position 188 (Tyrosine to Leucine) in the reverse transcriptase coding region.[3][12] Notably, some HIV strains resistant to other NNRTIs also exhibited resistance to this Gomisin J derivative, suggesting potential for cross-resistance.[3][12] Further research is imperative to elucidate the specific resistance pathways associated with this compound and its efficacy against NNRTI-resistant HIV-1 strains.
Conclusion and Future Directions
This compound demonstrates potent in vitro anti-HIV-1 activity with a favorable therapeutic index, positioning it as a compelling natural product for further investigation in the NNRTI class. Its EC50 value is comparable to or better than some first-generation NNRTIs. However, a comprehensive understanding of its clinical potential necessitates direct comparative studies against currently approved NNRTIs under standardized conditions. Future research should focus on:
-
Head-to-head in vitro studies comparing the efficacy of this compound with first and second-generation NNRTIs against a panel of laboratory and clinical HIV-1 isolates.
-
Elucidation of the resistance profile of this compound, including its activity against known NNRTI-resistant strains.
-
In vivo studies to evaluate the pharmacokinetic properties, safety, and efficacy of this compound in animal models.
The exploration of novel scaffolds like that of this compound is crucial for expanding the arsenal of antiretroviral therapies and overcoming the challenge of drug resistance.
References
- 1. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotype resistance profiles in patients failing an NNRTI-containing regimen, and modifications after stopping NNRTI therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imquestbio.com [imquestbio.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV Drug Resistance Database [hivdb.stanford.edu]
- 12. clyte.tech [clyte.tech]
Gomisin M1 and its Analogs in Drug-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Natural compounds are a promising avenue for identifying novel agents that can overcome or circumvent these resistance mechanisms. This guide provides a comparative analysis of Gomisin M1 and related lignans isolated from Schisandra chinensis in the context of their efficacy against cancer, with a particular focus on drug-resistant cell lines. While direct evidence for this compound in drug-resistant cancer models is limited, data from closely related compounds, such as Gomisin A and Gomisin M2, offer valuable insights into the potential mechanisms and efficacy of this class of molecules.
Comparative Efficacy of Gomisin Analogs
The following table summarizes the available quantitative data on the cytotoxic effects of this compound (reported as Gomisin L1), Gomisin A, and Gomisin M2 in various cancer cell lines. It is important to note that while some of these cell lines are not explicitly designated as drug-resistant, they are foundational models in cancer research and are often used to develop resistant sublines.
| Compound | Cancer Cell Line | Cell Type | IC50 / EC50 | Notes on Drug Resistance |
| This compound (L1) | A2780 | Human Ovarian Cancer | 21.92 ± 0.73 µM | - |
| SKOV3 | Human Ovarian Cancer | 55.05 ± 4.55 µM | - | |
| Gomisin A | HepG2-DR | Doxorubicin-Resistant Human Hepatocellular Carcinoma | Not specified | Reverses P-glycoprotein-mediated MDR |
| SKOV3, A2780 | Human Ovarian Cancer | Not specified | Enhances the antitumor effect of paclitaxel[1] | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | ~60 µM | Targets cancer stem cells, which are associated with drug resistance[2][3] |
| HCC1806 | Triple-Negative Breast Cancer | ~57 µM | Targets cancer stem cells, which are associated with drug resistance[2][3] |
*Data for this compound (L1) is from a study on ovarian cancer cells, which are not specified as drug-resistant[4]. Data for Gomisin A highlights its role in reversing multidrug resistance[1]. Data for Gomisin M2 is in the context of triple-negative breast cancer and cancer stem cells, which are inherently linked to chemoresistance[2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for assessing cell viability, a key metric in determining the efficacy of anticancer compounds.
Cell Viability Assessment via MTT Assay
This protocol is adapted from studies on the cytotoxic effects of gomisins[4].
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other test compounds) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 25 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of gomisins are attributed to their modulation of various signaling pathways. While the specific pathways for this compound in drug-resistant cancer are still under investigation, studies on its derivatives and related gomisins provide valuable clues.
Derivatives of this compound have been identified as novel modulators of TAR RNA-binding protein 2 (TRBP2), which plays a role in microRNA maturation. This modulation can lead to the inhibition of cancer cell proliferation, migration, and invasion[5].
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-coding RNAs in hepatocellular carcinoma: Insights into regulatory mechanisms, clinical significance, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Gomisin M1's Anti-HIV Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported anti-HIV activity of Gomisin M1 and related lignan compounds. While direct replication studies for this compound are not publicly available, this document summarizes the initial findings and offers a comparative context against other gomisins. Detailed experimental protocols for key anti-HIV assays are also provided to facilitate further research and reproducibility studies.
Comparative Analysis of Anti-HIV Activity
(±)-Gomisin M1 has been reported to exhibit potent anti-HIV-1 activity with a 50% effective concentration (EC50) of less than 0.65 μM in H9 T cell lines.[1][2][3] To provide a broader perspective in the absence of direct confirmatory studies, the following table compares the anti-HIV activity of this compound with other related gomisin compounds.
| Compound | Reported Anti-HIV Activity (EC50) | Cell Line | Therapeutic Index (TI) | Proposed Mechanism of Action |
| (±)-Gomisin M1 | <0.65 µM | H9 T cells | >68 | Not explicitly determined |
| Gomisin G | 0.006 µg/mL | H9 cells | 300 | Not explicitly determined[4] |
| Gomisin M2 | 2.4 µM | - | - | Not explicitly determined[5] |
| Halogenated Gomisin J Derivatives | 0.1 to 0.5 µM | MT-4 T cells | >300 | Non-nucleoside inhibitor of HIV-1 reverse transcriptase[6][7][8][9] |
| Schisantherin-D | 0.5 µg/mL | H9 cells | 110 | Not explicitly determined[4] |
| Kadsuranin | 0.8 µg/mL | H9 cells | 56 | Not explicitly determined[4] |
| Schisandrin-C | 1.2 µg/mL | H9 cells | 33.3 | Not explicitly determined[4] |
Experimental Protocols
To aid researchers in the verification and further investigation of the anti-HIV activity of this compound and related compounds, detailed protocols for two standard in vitro assays are provided below.
HIV-1 p24 Antigen Capture Assay
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.
Materials:
-
96-well microtiter plates coated with monoclonal anti-HIV-1 p24 antibodies
-
Tissue culture supernatants from HIV-1 infected cells treated with test compounds
-
HIV-1 p24 Antigen Standard solutions
-
Peroxidase-conjugated human anti-p24 polyclonal antibodies (Conjugate Solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge tissue culture samples to remove cells and debris. Dilute samples in complete tissue culture media if necessary to fall within the linear range of the assay (typically 3.1 to 100 pg/ml).[10]
-
Assay Protocol:
-
Bring all reagents and samples to room temperature.
-
Add HIV-1 p24 Standard solutions and tissue culture test samples to the wells of the microtiter plate.
-
An immune complex forms between the plate-bound antibodies and the p24 antigen in the solution.[10]
-
Wash the wells thoroughly to remove unbound materials.
-
Add the Conjugate Solution containing peroxidase-conjugated human anti-p24 polyclonal antibodies to the wells. These antibodies will bind to the captured HIV-1 p24.[10]
-
Wash the wells to remove unbound conjugate.
-
Add the Substrate Solution and incubate to allow for color development.
-
Add the Stop Solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of HIV-1 p24 in the test samples by comparing their absorbance values to the standard curve generated from the HIV-1 p24 Antigen Standard solutions.
Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)
This assay measures the inhibition of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Materials:
-
Non-radioactive reverse transcriptase assay kit (containing reaction buffer, template/primer mix, dNTP mix, streptavidin-coated microplate, anti-DIG-POD conjugate, wash buffer, substrate, and stop solution)
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-inhibitory (typically ≤1%).
-
Prepare the reaction mix according to the kit manufacturer's instructions.
-
Dilute the HIV-1 Reverse Transcriptase in the reaction buffer to an optimal concentration.
-
-
Assay Protocol:
-
Add the diluted test compounds and controls to the wells of the microplate.
-
Add the diluted HIV-1 Reverse Transcriptase to all wells except the negative control.
-
Initiate the reaction by adding the reaction mix to all wells.[11]
-
Incubate the plate at 37°C for 1 to 2 hours.[11]
-
During incubation, the reverse transcriptase synthesizes a DIG-labeled DNA strand from the provided template and DIG-labeled dUTP.[11]
-
The biotinylated primer allows the newly synthesized DNA to be captured on the streptavidin-coated microplate.[11]
-
Wash the plate to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate solution and incubate at 37°C for 1 hour.[11]
-
Wash the plate again.
-
Add the peroxidase substrate and incubate in the dark for color development.[11]
-
Add the stop solution.[11]
-
Read the absorbance using a microplate reader.[11]
-
-
Data Analysis: Calculate the percent inhibition of RT activity for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: General workflow for in vitro anti-HIV activity screening.
Caption: Proposed mechanism of action for anti-HIV gomisins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. Anti-AIDS agents--XXVI. Structure-activity correlations of gomisin-G-related anti-HIV lignans from Kadsura interior and of related synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. benchchem.com [benchchem.com]
A Comparative Meta-Analysis of Gomisin M1: Preclinical Insights and Therapeutic Potential
While clinical trials involving Gomisin M1 have yet to be documented, a growing body of preclinical research highlights its potential across various therapeutic areas, including antiviral, anti-cancer, and anti-inflammatory applications. This guide provides a comparative analysis of the existing preclinical data on this compound and other structurally related gomisin compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental validation, and potential for future clinical investigation.
Comparative Analysis of Preclinical Activity
The therapeutic potential of this compound and its analogs has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these preclinical studies, offering a comparative perspective on their efficacy.
| Compound | Therapeutic Area | Model | Key Findings |
| This compound | Anti-HIV | H9 T cell lines | EC50 <0.65 μM[1] |
| Gomisin M2 | Anti-cancer (Breast) | MDA-MB-231 & HCC1806 cell lines | IC50 of 60 μM and 57 μM, respectively, after 48 hours.[2] |
| Anti-allergic | - | Suppresses mast cell activation.[3] | |
| Gomisin A | Anti-cancer (Colorectal) | CT26 & HT29 cell lines | Significantly decreased cell viability.[4] |
| Anti-cancer (Cervical) | HeLa cells | Induced G1 cell cycle arrest.[5][6] | |
| Gomisin G | Muscle Atrophy | Disuse muscle atrophic mice | Improved muscle strength.[7] |
| Gomisin J | Anti-inflammatory, Metabolic Regulation | HepG2 cells | Reduced lipid accumulation and inflammatory gene expression.[8] |
| Gomisin L1 | Anti-cancer (Ovarian) | A2780 & SKOV3 cell lines | Significantly inhibited cell growth.[5] |
| Gomisin N | Anti-cancer (Liver) | HepG2 & HCCLM3 cell lines | Reduced cell viability and triggered apoptosis.[9] |
| Anti-inflammatory | Raw 264.7 cells | Reduced nitric oxide production.[10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for interpretation and future experimental design.
Anti-HIV Activity of this compound
-
Cell Line: H9 T cell lines were utilized to assess the anti-HIV-1 activity.
-
Methodology: The effective concentration (EC50) was determined after a 4-day incubation period with this compound. The therapeutic index (TI) was calculated to be greater than 68.[1]
Anti-Cancer Activity of Gomisin M2 in Breast Cancer Cells
-
Cell Lines: MDA-MB-231 and HCC1806 triple-negative breast cancer cell lines were used.
-
Methodology: Cell viability was assessed using the Alamar blue assay after 48 hours of treatment with varying concentrations of Gomisin M2 to determine the half-maximal inhibitory concentration (IC50).[2] Apoptosis was analyzed by flow cytometry after treating cells with 10 µM, 20 µM, 40 µM, and 80 µM of Gomisin M2 for 48 hours.[2]
Pharmacokinetic Analysis of Gomisin D in Rats
-
Animal Model: Rats were used to study the pharmacokinetics and bioavailability.
-
Methodology: A rapid ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify Gomisin D in rat plasma.[11][12] Pharmacokinetic parameters were determined after intravenous (5 mg/kg) and intragastric (50 mg/kg) administration.[11][12] Plasma proteins were precipitated with acetonitrile, and separations were performed on a BEH C18 column.[11][12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of gomisin compounds are underpinned by their modulation of various signaling pathways.
Gomisin M2 in Atopic Dermatitis
Gomisin M2 has been shown to ameliorate atopic dermatitis-like skin lesions by inhibiting the activation of STAT1 and NF-κB.[3]
Gomisin M2 inhibits STAT1 and NF-κB activation.
Gomisin G in Muscle Atrophy
Gomisin G enhances mitochondrial biogenesis and function through the Sirt1/PGC-1α signaling pathway.[7]
Gomisin G signaling in muscle atrophy.
Gomisin N in Liver Cancer
Gomisin N exerts its anti-liver cancer effects by regulating the PI3K-Akt and mTOR-ULK1 pathways.[9]
Gomisin N modulates PI3K-Akt and mTOR-ULK1 pathways.
Gomisin A in Colorectal Cancer Metastasis
Gomisin A suppresses colorectal lung metastasis by inducing AMPK/p38-mediated apoptosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gomisin M1: A Guide to Safe Laboratory Practices
Core Principles for Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including Gomisin M1, rests on a hierarchy of waste management principles: pollution prevention, source reduction, and proper segregation.[1] Before beginning any experiment, a clear plan for the disposal of all waste generated should be in place.[1]
Key Handling and Storage Information for this compound
While detailed disposal instructions are scarce, understanding the compound's characteristics is crucial for safe handling.
| Property | Information | Source |
| Chemical Class | Lignan | [2][3] |
| Reported Activity | Potent anti-HIV agent | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |
| Use | For research use only | [4][] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.[6][7][8]
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A standard laboratory coat[9]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9][10]
-
As a general best practice, segregate chemical waste into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and solid chemical waste.[9]
3. Liquid Waste Disposal:
-
Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[9]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[9][10]
-
Keep the waste container securely capped when not in use.[1][9]
4. Solid Waste Disposal:
-
Dispose of solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a separate, clearly labeled solid hazardous waste container.[9]
5. Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste.
-
If the compound is determined to be acutely hazardous by your institution's environmental health and safety (EHS) office, the container must be triple-rinsed with a suitable solvent.[1][8] The rinsate must be collected and disposed of as hazardous waste.[1][8]
-
After proper decontamination, deface all labels on the empty container before disposal in the regular trash.[8]
6. Waste Pickup and Disposal:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[6]
-
Contact your institution's EHS office for hazardous waste pickup.[6][8] Do not transport hazardous waste outside of your laboratory.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Gomisin M1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment (PPE), Handling Protocols, and Disposal of Gomisin M1.
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 82467-50-3), a potent anti-HIV agent. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. The following information is synthesized from available safety data sheets and general laboratory best practices for handling potent bioactive compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is essential. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
| Control Measure | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required for operations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound. |
| Skin and Body Protection | A standard laboratory coat is required. For procedures with a higher potential for contamination, additional protective clothing may be necessary. |
| Respiratory Protection | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator appropriate for the potential exposure level should be used. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling this compound:
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
In case of a spill, follow the emergency procedures outlined below.
-
-
Post-Handling Procedures:
-
Thoroughly clean all equipment and the work area after use.
-
Properly label and store any remaining this compound according to the storage guidelines.
-
Dispose of all waste materials as outlined in the disposal plan.
-
Remove and dispose of gloves and any other contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing work.
-
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response: In the case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended for guidance and is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional and regulatory safety protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
